2-Bromomethyl-4,5-diphenyl-oxazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H12BrNO |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
2-(bromomethyl)-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C16H12BrNO/c17-11-14-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
MVWFPJCRUALBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CBr)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole (CAS Number: 81819-14-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromomethyl-4,5-diphenyl-oxazole, a key heterocyclic intermediate in synthetic organic chemistry. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its primary application as a crucial precursor in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Oxaprozin. Furthermore, this guide discusses the potential biological activities of the broader class of oxazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties, to provide a context for future research and drug discovery efforts.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₆H₁₂BrNO. Its chemical structure features a central oxazole ring substituted with a bromomethyl group at the 2-position and two phenyl groups at the 4 and 5-positions. This arrangement makes the bromomethyl group highly reactive and susceptible to nucleophilic substitution, a key feature exploited in its synthetic applications.
| Property | Value |
| CAS Number | 81819-14-9 |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| Appearance | Solid |
| IUPAC Name | 2-(bromomethyl)-4,5-diphenyl-1,3-oxazole |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. The reactivity of the bromomethyl group is central to its utility as a synthetic intermediate.
Experimental Protocol: Synthesis of this compound
The synthesis can be conceptualized as a two-stage process: the formation of a chloromethyl intermediate followed by a halogen exchange reaction.
Step 1: Synthesis of 2-Chloromethyl-4,5-diphenyl-oxazole
This step involves the reaction of benzoin with chloroacetyl chloride to form an ester intermediate, which is then cyclized to the oxazole.
-
Materials: Benzoin, Chloroacetyl chloride, Pyridine, Ammonium acetate, Acetic acid.
-
Procedure:
-
Dissolve benzoin in a suitable solvent such as dichloromethane or chloroform.
-
Add pyridine to the solution as a base.
-
Slowly add chloroacetyl chloride to the reaction mixture at a controlled temperature (typically 0-5 °C).
-
Allow the reaction to proceed for several hours at room temperature to form the chloroacetyl ester of benzoin.
-
Isolate the ester and purify it.
-
Reflux the purified ester with ammonium acetate in glacial acetic acid to effect cyclization to 2-chloromethyl-4,5-diphenyl-oxazole.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry. Purify further by recrystallization.
-
Step 2: Halogen Exchange to Yield this compound
The chloro group is replaced with a bromo group in a Finkelstein-type reaction.
-
Materials: 2-Chloromethyl-4,5-diphenyl-oxazole, Sodium bromide or Lithium bromide, Acetone.
-
Procedure:
-
Dissolve 2-chloromethyl-4,5-diphenyl-oxazole in acetone.
-
Add an excess of sodium bromide or lithium bromide.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the precipitated sodium or lithium chloride by filtration.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
-
Reactivity Profile
The primary site of reactivity in this compound is the bromomethyl group. The bromine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups at the 2-position of the oxazole ring.
Application in the Synthesis of Oxaprozin
The most significant application of this compound is as a key building block in the synthesis of Oxaprozin, a widely used NSAID.
Experimental Protocol: Synthesis of Oxaprozin
This synthesis involves the alkylation of diethyl malonate with this compound, followed by hydrolysis and decarboxylation.
-
Materials: this compound, Diethyl malonate, Sodium ethoxide or Sodium hydride, Ethanol, Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol or a suspension of sodium hydride in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Slowly add diethyl malonate to the base at a controlled temperature to form the malonate enolate.
-
Add a solution of this compound to the enolate solution.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize, and extract the product with a suitable organic solvent.
-
Purify the resulting diethyl 2-(4,5-diphenyl-oxazol-2-ylmethyl)malonate.
-
Hydrolyze the purified diester using an aqueous solution of sodium hydroxide with heating.
-
After saponification is complete, acidify the reaction mixture with hydrochloric acid and heat to induce decarboxylation, yielding Oxaprozin.
-
Cool the mixture to precipitate Oxaprozin, which can then be collected by filtration, washed, and recrystallized.
-
Diagram: Synthesis of Oxaprozin
Caption: Synthetic pathway from this compound to Oxaprozin.
Biological Activity and Potential Applications
While this compound is primarily valued as a synthetic intermediate, the broader class of oxazole-containing compounds exhibits a wide range of biological activities.
Anti-inflammatory Activity
The direct biological activity of this compound is not extensively documented. However, its role as a precursor to Oxaprozin strongly suggests that its derivatives are potent anti-inflammatory agents. Oxaprozin functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
Caption: Oxaprozin inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Potential Anticancer Activity
Numerous studies have highlighted the potential of various 2,4,5-trisubstituted oxazole derivatives as anticancer agents. These compounds have been shown to exhibit antiproliferative activity against a range of cancer cell lines.[5][6][7] The mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and targeting of various signaling pathways involved in cancer cell growth and survival.[6] While no specific anticancer data for this compound has been found, its core structure is a promising scaffold for the development of novel oncology therapeutics.
Potential Antimicrobial Activity
The oxazole nucleus is a component of several natural and synthetic compounds with antimicrobial properties. Research on various oxazole derivatives has demonstrated activity against a spectrum of bacteria and fungi. The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The potential of this compound as a lead compound for new antimicrobial agents warrants further investigation.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, with its most prominent role being in the production of the anti-inflammatory drug Oxaprozin. While direct quantitative data on its biological activity is limited, the well-established pharmacological profile of its derivatives, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial applications, underscores the importance of the 4,5-diphenyl-oxazole scaffold in medicinal chemistry. This technical guide provides a foundation for researchers and drug development professionals to utilize this compound in the synthesis of known pharmaceuticals and to explore the development of novel therapeutic agents based on its versatile chemical structure. Further research into the direct biological effects and molecular targets of this compound could unveil new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caspjim.com [caspjim.com]
A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromomethyl-4,5-diphenyl-oxazole is a heterocyclic compound that serves as a versatile and highly reactive intermediate in synthetic organic chemistry. The presence of a bromomethyl group at the 2-position of the stable 4,5-diphenyl-oxazole core makes it a valuable building block for the synthesis of a wide array of more complex molecules.[1][2] Oxazole derivatives are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antiproliferative properties.[1][3][4] This guide provides an in-depth overview of the known chemical properties, reactivity, and experimental protocols related to this compound, designed to support research and development efforts in medicinal chemistry and materials science.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are essential for reaction planning, characterization, and safety considerations.
| Property | Value | Reference |
| IUPAC Name | 2-(bromomethyl)-4,5-diphenyl-1,3-oxazole | [2] |
| CAS Number | 81819-14-9 | [5] |
| Molecular Formula | C₁₆H₁₂BrNO | [2] |
| Molecular Weight | 314.18 g/mol | [2] |
| Monoisotopic Mass | 313.010226 Da | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=N2)CBr)C3=CC=CC=C3 | [2] |
| InChI Key | MVWFPJCRUALBMA-UHFFFAOYSA-N | [2] |
Spectroscopic Data (Representative)
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | HRMS (m/z) | Reference |
| (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole | 7.88 (d, 2H), 7.76 (d, 2H), 7.43–7.30 (m, 8H), 7.25–7.22 (m, 2H), 6.01 (s, 1H), 2.39 (s, 3H) | 161.9, 152.7, 142.8, 137.8, 135.9, 129.3, 128.7, 128.6, 128.3, 128.1, 128.0, 123.2, 101.5, 76.3, 21.6 | [M]⁺ calcd for C₂₃H₁₈⁷⁹BrNO: 403.0572, found: 403.0574 | [6] |
| 2,4-Dibromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | 7.20 (s, 1H), 7.00 (s, 1H), 3.88 (s, 3H), 3.83 (s, 3H) | 151.5, 150.1, 149.3, 133.1, 117.5, 115.6, 115.0, 114.2, 113.7, 57.1, 56.5 | [M+H]⁺ calcd for C₁₁H₁₀Br₂NO₃: 361.9004, found: 361.9022 | [7] |
| 4-Methyl-2,5-diphenyloxazole | 8.12-8.06 (m, 2H), 7.72-7.66 (m, 2H), 7.50-7.41 (m, 5H), 7.37-7.30 (m, 1H), 2.51 (s, 3H) | 159.5, 145.6, 133.5, 130.3, 129.3, 128.94, 128.91, 127.8, 127.6, 126.4, 125.5, 13.7 | [M+H]⁺ calcd for C₁₆H₁₄NO⁺: 236.1075, found: 236.1065 | [8] |
General mass spectrometry studies on diaryl oxazoles indicate that the primary fragmentation pathway involves the cleavage of the oxazole ring.[9]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the bromomethyl group, which serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is enhanced compared to its 2-chloromethyl analogue, allowing for a broader range of synthetic transformations.[1][10] The phenyl groups at the 4 and 5 positions provide significant resonance stabilization to the heterocyclic core.[2]
Key Reactions:
-
Nucleophilic Substitution: The compound readily reacts with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield extended 2-substituted oxazole derivatives.[1] These reactions provide straightforward access to libraries of compounds with diverse functionalities.
-
C-Alkylation: It is an effective alkylating agent for stabilized carbanions, such as those derived from malonic esters. This reactivity has been harnessed in a concise synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[1]
-
Wittig Reaction Precursor: Reaction with triphenylphosphine can generate the corresponding phosphonium salt, a precursor for Wittig reactions to form carbon-carbon double bonds and further extend the molecule at the 2-position.[1]
References
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazole, 2-(bromomethyl)-4,5-diphenyl- | 81819-14-9 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure of 2-Bromomethyl-4,5-diphenyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of 2-Bromomethyl-4,5-diphenyl-oxazole (CAS No. 81819-14-9). This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals such as Oxaprozin. While commercially available, detailed experimental data on its spectroscopic and crystallographic properties are not readily found in public literature. This guide synthesizes the available information, focusing on its molecular architecture and a detailed experimental protocol for its synthesis via the Robinson-Gabriel method. The document also includes a mandatory visualization of the synthetic workflow to aid in laboratory application.
Introduction
Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. The 4,5-diphenyloxazole scaffold, in particular, is a core component of several notable compounds. The introduction of a bromomethyl group at the 2-position, as seen in this compound, provides a highly reactive site for further molecular elaboration, making it a valuable building block in the synthesis of more complex molecules.[1]
The IUPAC name for this compound is 2-(bromomethyl)-4,5-diphenyl-1,3-oxazole. Its molecular formula is C₁₆H₁₂BrNO, corresponding to a monoisotopic mass of 313.0102 g/mol .[1]
Molecular Structure and Properties
The core of this compound is the oxazole ring, a planar, aromatic heterocycle. This ring is substituted with two phenyl groups at the 4 and 5 positions and a bromomethyl group at the 2 position. The phenyl groups are not coplanar with the oxazole ring and their rotational freedom can influence the molecule's overall conformation and its interactions in a biological context. The key feature for its utility in synthesis is the C-Br bond in the bromomethyl group, which is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups.
Spectroscopic and Crystallographic Data
A thorough search of scientific literature and chemical databases reveals a notable absence of publicly available experimental spectroscopic and crystallographic data for this compound. Commercial suppliers of this compound also indicate that analytical data is not routinely collected. Researchers utilizing this compound are advised to perform their own characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography) to confirm its identity and purity.
Synthesis of this compound
The most probable synthetic route to this compound is a modification of the Robinson-Gabriel synthesis.[2] This method involves the cyclization of a 2-acylamino-ketone. In this specific case, the precursor would be N-(2-oxo-1,2-diphenylethyl)bromoacetamide, which can be synthesized from benzoin and bromoacetyl bromide.
Experimental Protocol: Synthesis via Robinson-Gabriel Cyclization
This protocol describes a two-step process for the synthesis of this compound.
Step 1: Synthesis of N-(2-oxo-1,2-diphenylethyl)bromoacetamide (Acylamino-ketone precursor)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Reagents: Add triethylamine (1.1 equivalents) to the solution to act as a base. Cool the mixture in an ice bath.
-
Acylation: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to this compound
-
Reaction Setup: Place the purified N-(2-oxo-1,2-diphenylethyl)bromoacetamide (1 equivalent) in a round-bottom flask.
-
Cyclodehydration: Add a cyclodehydrating agent. Concentrated sulfuric acid is traditionally used in the Robinson-Gabriel synthesis. Alternatively, milder reagents such as phosphorus oxychloride or triflic anhydride can be employed. The mixture is typically heated to facilitate cyclization.
-
Reaction Monitoring: Monitor the formation of the oxazole by TLC.
-
Workup: After the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The primary documented application of this compound is as a key intermediate in the synthesis of Oxaprozin. Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used to relieve the inflammation, swelling, stiffness, and joint pain associated with osteoarthritis and rheumatoid arthritis. The bromomethyl group of the title compound is utilized to introduce the propanoic acid side chain, which is crucial for the pharmacological activity of Oxaprozin.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined molecular structure. While detailed experimental characterization data is not widely available, its synthesis is achievable through established methods like the Robinson-Gabriel synthesis. Its role in the production of the NSAID Oxaprozin highlights its importance to the pharmaceutical industry. Further research into this molecule could uncover new applications and a more detailed understanding of its chemical and physical properties. Professionals working with this compound should prioritize its in-house characterization to ensure the quality and reliability of their research.
References
An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromomethyl-4,5-diphenyl-oxazole, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This document details the physicochemical properties of the compound, outlines its synthetic utility with a focus on its application in the synthesis of the anti-inflammatory drug Oxaprozin, and explores the biological activities of the broader class of 2,4,5-trisubstituted oxazoles. Particular attention is given to their role as anti-proliferative agents that function through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₂BrNO | [1] |
| Molecular Weight | 314.18 g/mol | [1] |
| IUPAC Name | 2-(bromomethyl)-4,5-diphenyl-1,3-oxazole | [1] |
| CAS Number | 81819-14-9 |
Synthetic Utility and Experimental Protocols
2-(Halomethyl)-4,5-diphenyloxazoles are recognized as effective and reactive scaffolds for synthetic elaboration at the 2-position.[2][3] The 2-bromomethyl analogue, in particular, serves as a more reactive alternative to its chloromethyl counterpart and is notably useful in the C-alkylation of stabilized carbanions.[2][3] A prime example of its synthetic utility is in the concise synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[2][3]
General Experimental Protocol: C-Alkylation of Diethyl Malonate
The following is a representative protocol for the C-alkylation of a stabilized carbanion, diethyl malonate, using a 2-(halomethyl)-4,5-diaryloxazole, which is a key step in the synthesis of Oxaprozin.[2][3]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared under an inert atmosphere.
-
Diethyl malonate is added dropwise to the cooled solution of sodium ethoxide, and the mixture is stirred to form the sodium salt of diethyl malonate.
-
A solution of this compound in a suitable anhydrous solvent is then added to the reaction mixture.
-
The reaction is allowed to proceed at an appropriate temperature (e.g., room temperature or gentle heating) and monitored by a suitable technique such as thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified using a suitable method, such as column chromatography, to yield the desired C-alkylated product.
Biological Activity and Signaling Pathways
The 2,4,5-trisubstituted oxazole scaffold is of significant interest in drug development due to its demonstrated biological activities, particularly its anti-proliferative effects against various cancer cell lines.[4][5]
Inhibition of Tubulin Polymerization
A primary mechanism of action for the anti-cancer activity of many 2,4,5-trisubstituted oxazoles is the inhibition of tubulin polymerization.[5][6] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[2] By binding to tubulin, these oxazole derivatives disrupt microtubule dynamics, leading to the suppression of their formation.[2][5]
Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle assembly triggers the mitotic spindle assembly checkpoint, a crucial cell cycle surveillance mechanism.[2] This leads to an arrest of the cell cycle in the G2/M phase.[6] Prolonged mitotic arrest ultimately culminates in the induction of apoptosis (programmed cell death), which is a key mechanism for eliminating cancerous cells.[2]
The signaling cascade leading from microtubule disruption to apoptosis is complex and involves several key molecular events:
-
Mitotic Spindle Assembly Checkpoint Activation: This prevents the cell from progressing into anaphase until all chromosomes are correctly attached to the mitotic spindle.
-
Bcl-2 Phosphorylation: The anti-apoptotic protein Bcl-2 is phosphorylated, which can inactivate its protective function and promote apoptosis.[2]
-
c-Jun N-terminal Kinase (JNK) Activation: The JNK signaling pathway is activated, which plays a role in promoting apoptosis in response to cellular stress.[2]
The following diagrams illustrate the logical flow of the synthesis and the key signaling pathway involved in the anti-cancer activity of 2,4,5-trisubstituted oxazoles.
Caption: Synthetic pathway for an Oxaprozin precursor.
Caption: Apoptosis induction by 2,4,5-trisubstituted oxazoles.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, with its utility demonstrated in the preparation of pharmacologically active molecules like Oxaprozin. The broader class of 2,4,5-trisubstituted oxazoles exhibits significant potential in the field of drug discovery, particularly as anti-cancer agents. Their mechanism of action, primarily through the inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis, presents a compelling avenue for the development of novel therapeutics. Further research into the synthesis of diverse derivatives and a deeper understanding of their structure-activity relationships and specific molecular interactions within signaling pathways will be crucial for advancing these compounds in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule disrupting agent-mediated inhibition of cancer cell growth is associated with blockade of autophagic flux and simultaneous induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 2-Bromomethyl-4,5-diphenyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 2-Bromomethyl-4,5-diphenyl-oxazole, focusing on its melting point and solubility. Due to the limited availability of specific experimental data in publicly accessible resources, this document outlines standardized methodologies for the determination of these critical parameters. Adherence to these protocols will ensure the generation of reliable and reproducible data essential for research and development applications.
Physical Properties of this compound
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data for the melting point and solubility of this compound. The compound is identified by the CAS Number 81819-14-9 and the molecular formula C₁₆H₁₂BrNO.[1] While data for analogous structures are available, direct extrapolation is not recommended for precise applications. Therefore, experimental determination is necessary.
| Physical Property | Value | Notes |
| Melting Point | Data not available | Experimental determination required. |
| Solubility | Data not available | Experimental determination in various solvents is recommended. |
Experimental Protocols
The following sections detail standardized experimental procedures for the determination of the melting point and solubility of organic compounds like this compound.
The melting point of a crystalline solid is a critical indicator of its purity. For pure compounds, the melting range is typically narrow (0.5-1.0°C).[2] Impurities tend to depress and broaden the melting range.[3]
Methodology: Capillary Method using a Melting Point Apparatus
This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[2][3]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
This compound sample, finely powdered
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.[4]
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.[3][4]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[2]
-
Initial Determination (Rapid Heating): Heat the apparatus rapidly to obtain an approximate melting point. This provides a target range for a more accurate measurement.[2]
-
Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow rate, approximately 1-2°C per minute, when approaching the expected melting point.[2][5]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).[4]
-
Replicate Measurements: Repeat the accurate determination at least twice to ensure consistency and report the average melting range.
Solubility is a fundamental physical property that dictates the suitability of a compound for various applications, including drug formulation and reaction chemistry. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6] A systematic approach using a range of solvents is recommended.
Methodology: Qualitative Solubility Testing
This protocol involves observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent.
Apparatus and Materials:
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Graduated pipettes or cylinders
-
This compound sample
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% aq. HCl, 5% aq. NaOH)[7][8]
Procedure:
-
Sample and Solvent Measurement: In a small test tube, add a pre-weighed amount of this compound (e.g., 10 mg). Add a specific volume of the chosen solvent (e.g., 1 mL).[8]
-
Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds).[6]
-
Observation: Visually inspect the mixture to determine if the solid has completely dissolved. If not, the compound is considered insoluble or sparingly soluble in that solvent under the tested conditions.
-
Systematic Testing: Repeat the procedure for a range of solvents with varying polarities and pH to establish a comprehensive solubility profile. The general scheme is to test solubility in water, then ether, followed by acidic and basic aqueous solutions if insoluble in water.[7][9]
-
Reporting: Report the solubility qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively if the experiment is adapted for such measurements (e.g., in mg/mL).
This guide provides the necessary framework for the experimental determination of the melting point and solubility of this compound. The generation of this data is crucial for its effective use in research and drug development.
References
- 1. Oxazole, 2-(bromomethyl)-4,5-diphenyl- | 81819-14-9 [chemicalbook.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromomethyl-4,5-diphenyl-oxazole is a halogenated heterocyclic compound that serves as a valuable and reactive intermediate in synthetic organic chemistry. Its utility lies in the presence of a reactive bromomethyl group attached to the stable 4,5-diphenyloxazole core. This structure allows for the introduction of the diphenyloxazole moiety into a wide range of molecules, making it a significant building block in the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the available safety data, physicochemical properties, synthetic considerations, and the known biological relevance of oxazole-containing molecules.
Safety and Handling
1.1. Hazard Identification and Precautionary Measures
Given the presence of a bromomethyl group, this compound is expected to be an irritant and a lachrymator. Alkylating agents such as this can be harmful if inhaled, ingested, or absorbed through the skin.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. A respirator may be necessary if handling large quantities or in a poorly ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
1.2. First Aid Measures
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Seek immediate medical attention if any symptoms of exposure occur.
Physicochemical Properties
The properties of this compound are summarized in the table below. This data is essential for its use in chemical synthesis and for predicting its behavior in various solvent systems.
| Property | Value |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| CAS Number | 81819-14-9 |
| Appearance | Likely a solid (based on analogs) |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthetic Protocols and Reactivity
This compound is primarily used as a synthetic intermediate. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is key to its utility in organic synthesis.
3.1. General Reactivity
The 2-bromomethyl group allows for the alkylation of a variety of nucleophiles, including amines, thiols, and carbanions. This makes it a versatile reagent for introducing the 4,5-diphenyloxazole scaffold into larger, more complex molecules. The oxazole ring itself is generally stable under these conditions.
A publication focusing on the reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles highlights that the 2-bromomethyl analogue is a more reactive alternative to its chloromethyl counterpart.[1] This increased reactivity makes it particularly useful for the C-alkylation of stabilized carbanions, such as those derived from malonate esters.[1]
3.2. Illustrative Synthetic Workflow: Synthesis of an Oxazole Core
The following diagram illustrates a generalized synthetic pathway for a substituted oxazole, which can be conceptually adapted.
Caption: Conceptual synthetic workflow for this compound.
Role in Drug Discovery and Development
The oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[2] Its presence can influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can also be critical for its interaction with biological targets.
4.1. Biological Activities of Oxazole Derivatives
Derivatives of the oxazole scaffold have been investigated for a wide array of therapeutic applications, demonstrating activities such as:
-
Antitubulin Agents: Certain 2-methyl-4,5-disubstituted oxazoles have been synthesized as analogues of combretastatin A-4 and have shown potent antiproliferative activity by inhibiting tubulin polymerization.[3]
-
Antimicrobial and Antifungal Agents: The oxazole nucleus is a core component of various compounds exhibiting antibacterial and antifungal properties.[4]
-
Antiplasmodial Activity: Synthetic 2,5-diphenyloxazole analogs have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.[5]
4.2. Utility of this compound in Medicinal Chemistry
Given the broad biological relevance of the oxazole core, this compound serves as a key building block for medicinal chemists. It provides a straightforward method to incorporate the 4,5-diphenyloxazole unit into new chemical entities. The workflow for such an application is depicted below.
Caption: Use of this compound in medicinal chemistry.
Conclusion
This compound is a versatile and reactive synthetic intermediate that holds significant potential for the development of novel compounds, particularly in the field of drug discovery. While comprehensive safety data is not consolidated, its reactive nature necessitates careful handling by trained professionals. The established biological importance of the oxazole scaffold underscores the value of this compound as a building block for creating new molecules with a wide range of potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound [smolecule.com]
- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]
- 5. Evaluation of the antiplasmodial efficacy of synthetic 2,5-diphenyloxazole analogs of compounds naturally derived from Oxytropis lanata - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Heterocycle: A Historical Guide to the Discovery of 2,4,5-Trisubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discoveries that first brought the 2,4,5-trisubstituted oxazole core to the forefront of organic synthesis. We will explore the pioneering work of Fischer, Robinson, and Gabriel, presenting their original experimental methodologies and the quantitative data that laid the foundation for the synthesis of this important heterocyclic scaffold.
Introduction
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The 2,4,5-trisubstituted substitution pattern, in particular, offers a versatile platform for molecular design and the exploration of structure-activity relationships. Understanding the historical context of how these molecules were first synthesized provides valuable insights into the evolution of organic chemistry and the enduring importance of these foundational reactions.
The Dawn of Oxazole Synthesis: The Fischer Oxazole Synthesis (1896)
The earliest reported synthesis of a substituted oxazole is attributed to the eminent chemist Emil Fischer. In his 1896 publication, he described a method for the preparation of 2,5-disubstituted oxazoles, which could be adapted for the synthesis of 2,4,5-trisubstituted analogues. This reaction involves the acid-catalyzed condensation of an α-hydroxy-ketone with a nitrile.
Reaction Mechanism
The Fischer oxazole synthesis proceeds through the initial formation of an intermediate from the reaction of the α-hydroxy-ketone with a strong acid, typically hydrogen chloride. This is followed by a nucleophilic attack of the nitrile nitrogen onto the activated carbonyl carbon, leading to a cyclization and subsequent dehydration to yield the aromatic oxazole ring.
Experimental Protocol: Synthesis of 2,5-Diphenyl-4-methyloxazole (Adapted from Fischer, 1896)
A mixture of 10 grams of benzoin and 5 grams of acetonitrile was saturated with dry hydrogen chloride gas. The reaction vessel was sealed and heated in a water bath for several hours. After cooling, the reaction mixture was treated with water, and the resulting precipitate was collected by filtration. The crude product was then recrystallized from ethanol to afford crystalline 2,5-diphenyl-4-methyloxazole.
Quantitative Data
| Compound | Starting Materials | Yield (%) | Melting Point (°C) |
| 2,5-Diphenyl-4-methyloxazole | Benzoin, Acetonitrile | Not specified | 102 |
The Robinson-Gabriel Synthesis: A Landmark in Oxazole Chemistry (1909-1910)
A significant advancement in the synthesis of 2,4,5-trisubstituted oxazoles came with the independent work of Sir Robert Robinson and Siegmund Gabriel. Their method, now famously known as the Robinson-Gabriel synthesis, involves the cyclodehydration of α-acylamino ketones. This reaction proved to be more general and higher yielding than previous methods, solidifying its place as a cornerstone of heterocyclic chemistry.
Reaction Mechanism
The Robinson-Gabriel synthesis is initiated by the protonation of the amide carbonyl oxygen, followed by an intramolecular nucleophilic attack of the enolized ketone onto the activated amide. The resulting intermediate then undergoes dehydration to furnish the 2,4,5-trisubstituted oxazole.
Experimental Protocol: Synthesis of 2,4,5-Triphenyloxazole (Adapted from Robinson, 1909)
To a solution of 5 grams of ω-benzoylaminoacetophenone in 20 mL of glacial acetic acid was added 10 mL of concentrated sulfuric acid. The mixture was gently warmed on a water bath for 30 minutes, during which the color changed to a deep red. After cooling, the reaction mixture was poured into a large volume of water. The precipitated solid was collected by filtration, washed with water, and then recrystallized from ethanol to yield pure 2,4,5-triphenyloxazole.
Quantitative Data
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 2,4,5-Triphenyloxazole | ω-Benzoylaminoacetophenone | H₂SO₄, Acetic Acid | ~85 | 114-115 |
Logical Workflow of Early Oxazole Synthesis Development
The discovery of methods for synthesizing 2,4,5-trisubstituted oxazoles followed a logical progression from initial observations to more general and efficient methodologies.
Conclusion
The pioneering work of Fischer, Robinson, and Gabriel in the late 19th and early 20th centuries laid the essential groundwork for the synthesis of 2,4,5-trisubstituted oxazoles. Their discoveries, born from the fundamental principles of organic chemistry, have endured and evolved, continuing to be a vital tool in the modern chemist's arsenal for the construction of complex molecules with significant biological and material applications. This historical perspective not only highlights the ingenuity of these early chemists but also underscores the continuous and cumulative nature of scientific progress.
The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated heterocycles have emerged as pivotal building blocks in the landscape of modern synthetic chemistry. Their unique electronic properties and versatile reactivity make them indispensable intermediates in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic materials. The presence of a bromine atom on a heterocyclic core provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions, which have revolutionized the way complex molecular architectures are assembled. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of brominated heterocycles, with a focus on practical experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
Synthesis of Brominated Heterocycles
The introduction of a bromine atom onto a heterocyclic ring can be achieved through several methodologies, with electrophilic bromination and halogen-metal exchange being the most prevalent. The choice of method depends on the nature of the heterocyclic substrate, the desired regioselectivity, and the presence of other functional groups.
Electrophilic Bromination
Electrophilic bromination is a widely used method for the direct introduction of bromine onto electron-rich heterocyclic systems. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The regioselectivity of the reaction is governed by the inherent electronic properties of the heterocycle and the reaction conditions.
Experimental Protocol: Bromination of Thiophene with Bromine
This protocol describes the preparation of 2,5-dibromothiophene, a common building block in organic electronics.
Materials:
-
Thiophene
-
Bromine
-
Chloroform
-
2N Sodium hydroxide solution
-
Potassium hydroxide
-
95% Ethanol
-
Calcium chloride
Procedure:
-
In a 5-L three-necked flask equipped with a stirrer, dropping funnel, and an outlet for hydrogen bromide, a solution of thiophene (1125 g, 13.4 moles) in 450 ml of chloroform is placed. The flask is cooled in a water bath.
-
Bromine (6480 g, 40.6 moles) is added dropwise to the stirred mixture over a period of 10 hours, maintaining the temperature of the reaction mixture.
-
After standing overnight, the mixture is heated at 50°C for several hours.
-
The reaction mixture is then washed with a 2N sodium hydroxide solution.
-
The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.
-
The mixture is poured into water, and the organic layer is separated, washed with water, and dried over calcium chloride.
-
The crude product is purified by fractional distillation to yield 2,5-dibromothiophene.
Data Presentation: Comparison of Brominating Agents for Heterocycles
| Heterocycle | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| Pyrrole | NBS (1.1 eq) | THF | rt | 0.5 | 2-Bromopyrrole | 85 | [1] |
| Pyrrole | Br₂ (1.1 eq) | CCl₄ | 0 | 1 | 2,3,4,5-Tetrabromopyrrole | >90 | [2] |
| Indole | NBS (1.0 eq) | CH₂Cl₂ | 40 | 5 | 3-Bromoindole | 94 | [3] |
| Pyridine | NBS/H₂SO₄ | Oleum | 105 | 2 | 3-Bromopyridine | High | [4] |
| Thiophene | Br₂ (2.2 eq) | Acetic Acid | 0-10 | 2 | 2,5-Dibromothiophene | 82 | [5] |
| Furan | NBS (1.0 eq) | CCl₄ | rt | - | 2-Bromofuran | 75 | |
| Imidazole | Br₂ (excess) | Acetic Acid | rt | - | 2,4,5-Tribromoimidazole | High | [6] |
NBS: N-Bromosuccinimide; THF: Tetrahydrofuran; rt: room temperature.
Reactivity of Brominated Heterocycles: Gateway to Molecular Complexity
The carbon-bromine bond in brominated heterocycles is a versatile functional group that serves as a linchpin for the construction of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting a brominated heterocycle with an organoboron reagent in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoindole with Phenylboronic Acid
This protocol details the synthesis of 3-phenylindole.
Materials:
-
3-Bromoindole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the vessel.
-
The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 3-phenylindole.
Data Presentation: Suzuki-Miyaura Coupling of Brominated Heterocycles
| Brominated Heterocycle | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | |
| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 | |
| 5-Bromoindole | 3-Furylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 90 | 6 | 88 | [7] |
| 2-Bromoquinoline | Naphthalene-1-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |
SPhos, XPhos, dppf are phosphine ligands; DME is 1,2-dimethoxyethane; DMF is dimethylformamide.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction couples brominated heterocycles with alkenes to form substituted alkenes. This reaction is a powerful tool for the construction of complex carbon skeletons.
Experimental Protocol: Heck Coupling of 5-Bromoquinoline with Styrene
This protocol describes the synthesis of 5-styrylquinoline.
Materials:
-
5-Bromoquinoline
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 5-bromoquinoline (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (2.0 mmol) in DMF (5 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 100-120°C for 12-24 hours.
-
After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by column chromatography on silica gel to give 5-styrylquinoline.
Data Presentation: Heck Coupling of Brominated Heterocycles
| Brominated Heterocycle | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMF | 140 | 24 | 85 | |
| 3-Bromofuran | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 12 | 78 | |
| 5-Bromo-1-methylimidazole | Ethyl acrylate | Pd(OAc)₂ (2) | - | Et₃N | Acetonitrile | 80 | 18 | 90 | |
| 8-Bromoquinoline | Methyl vinyl ketone | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Toluene | 110 | 16 | 72 |
NMP is N-methyl-2-pyrrolidone; dba is dibenzylideneacetone.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Other Important Cross-Coupling Reactions
Besides Suzuki-Miyaura and Heck couplings, other palladium-catalyzed reactions such as Sonogashira, Stille, and Negishi couplings are also instrumental in the functionalization of brominated heterocycles.
Data Presentation: Sonogashira, Stille, and Negishi Coupling of Brominated Heterocycles
| Reaction | Brominated Heterocycle | Coupling Partner | Catalyst (mol%) | Additive/Ligand | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| Sonogashira | 2-Bromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N / DMF | 60 | 95 | |
| Sonogashira | 3-Bromoquinoline | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | 80 | 85 | |
| Stille | 2-Bromofuran | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 88 | |
| Stille | 3-Bromopyridine | (Tributylstannyl)thiophene | PdCl₂(dppf) (2) | - | DMF | 110 | 76 | |
| Negishi | 4-Bromopyridine | Ethylzinc iodide | Pd(OAc)₂ (2) | dppf (4) | THF | 60 | 91 | |
| Negishi | 2-Bromothiazole | Phenylzinc chloride | Ni(acac)₂ (5) | - | THF/NMP | 80 | 82 |
dppf is 1,1'-Bis(diphenylphosphino)ferrocene; acac is acetylacetonate.
Applications of Brominated Heterocycles
The synthetic versatility of brominated heterocycles has led to their widespread use in various scientific disciplines, most notably in drug discovery and materials science.
Drug Discovery and Medicinal Chemistry
A significant number of FDA-approved drugs contain heterocyclic scaffolds, and brominated heterocycles often serve as key intermediates in their synthesis. The bromine atom can be strategically introduced and later functionalized to modulate the biological activity of the molecule. For instance, many marine natural products with potent biological activities contain brominated pyrrole or indole cores.[8]
Workflow: Drug Discovery Process Involving Brominated Heterocycles
Caption: Role of brominated heterocycles in a typical drug discovery workflow.
Materials Science: Organic Electronics
In the field of materials science, brominated heterocycles, particularly those based on thiophene, furan, and pyridine, are crucial precursors for the synthesis of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms facilitate the polymerization or oligomerization through cross-coupling reactions to create conjugated systems with desired electronic and photophysical properties.
Conclusion
Brominated heterocycles are undeniably central to the art of modern organic synthesis. Their accessibility through various bromination techniques and their exceptional utility in a wide range of transformations, especially palladium-catalyzed cross-coupling reactions, have cemented their status as indispensable synthetic intermediates. The ability to precisely introduce and functionalize a bromine atom on a heterocyclic core provides chemists with a powerful tool to construct complex molecules with tailored properties for applications spanning from medicine to materials science. As synthetic methodologies continue to evolve, the role of brominated heterocycles is poised to expand even further, enabling the creation of next-generation pharmaceuticals and advanced functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. odinity.com [odinity.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, is a cornerstone in medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity make it a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products. This in-depth technical guide provides a thorough examination of the fundamental reactivity of the oxazole ring system, offering insights into its behavior in various chemical transformations.
Electronic Structure and Aromaticity
The aromaticity of the oxazole ring arises from the delocalization of six π-electrons: one from each of the three carbon atoms, one from the nitrogen atom, and a lone pair from the oxygen atom. This aromatic character imparts thermal stability to the ring system. However, the presence of the electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density, significantly influencing its reactivity. The pyridine-type nitrogen at position 3 acts as an electron sink, deactivating the ring towards electrophilic attack, while the furan-type oxygen at position 1 can participate as a diene component in cycloaddition reactions.[1]
The relative acidity of the ring protons follows the order C2 > C5 > C4, with the C2 proton exhibiting a pKa of approximately 20.[2] This makes the C2 position susceptible to deprotonation by strong bases.
Spectroscopic Properties of Oxazoles
The structural features of the oxazole ring give rise to characteristic spectroscopic signatures.
| Spectroscopic Data | Oxazole |
| ¹H NMR (δ, ppm) | H2: ~7.9, H4: ~7.1, H5: ~7.6 |
| ¹³C NMR (δ, ppm) | C2: ~151, C4: ~126, C5: ~138 |
| IR (cm⁻¹) | ~1580 (C=N stretch), ~1100 (C-O-C stretch) |
| Mass Spec. (m/z) | 69 (M⁺) |
Note: Chemical shifts are approximate and can vary significantly with substitution.
Reactivity of the Oxazole Ring
The reactivity of the oxazole ring is a nuanced interplay of its aromaticity and the electronic effects of the constituent heteroatoms.
Electrophilic Aromatic Substitution
Electrophilic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient nature.[1] However, the presence of electron-donating groups can activate the ring towards electrophilic attack. The preferred site of substitution is the C5 position, followed by C4.[2][3] The C2 position is the most electron-deficient and thus the least reactive towards electrophiles.[1]
Reactivity Order: C5 > C4 > C2
Common electrophilic substitution reactions like nitration and halogenation require forcing conditions and often result in low yields unless the ring is activated.
Logical Relationship: Electrophilic Attack on Oxazole
Caption: Preferred pathway for electrophilic substitution on an activated oxazole ring.
Nucleophilic Attack and Substitution
Nucleophilic substitution on an unsubstituted oxazole ring is rare.[1] However, the C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack, especially if it bears a good leaving group (e.g., a halogen).[1][2] Nucleophilic attack can also lead to ring cleavage, a common outcome for the oxazole system.[1] For instance, treatment of an oxazole with ammonia or formamide can lead to the formation of an imidazole ring via a ring-opening-ring-closure sequence.[1]
Reactivity Order for Substitution: C2 >> C4 > C5
Logical Relationship: Nucleophilic Attack on Oxazole
Caption: Competing pathways of nucleophilic attack on a 2-substituted oxazole.
Cycloaddition Reactions (Diels-Alder)
Oxazoles can function as dienes in [4+2] cycloaddition reactions, a powerful tool for the synthesis of pyridine and furan derivatives.[1][3] The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents on the ring or by protonation or alkylation of the ring nitrogen.[1] The latter makes the oxazole more electron-deficient, facilitating reactions with electron-rich dienophiles (inverse-electron-demand Diels-Alder).
Experimental Workflow: Diels-Alder Reaction of an Oxazole
Caption: General workflow for a Diels-Alder reaction involving an oxazole.
Deprotonation and Metallation
The C2 proton of the oxazole ring is the most acidic and can be removed by strong bases like n-butyllithium to form a 2-lithiooxazole.[1] This organometallic intermediate can then react with various electrophiles, allowing for functionalization at the C2 position. However, 2-lithiooxazoles can be unstable and may undergo ring-opening to form an isocyanide.[1]
Ring-Opening Reactions
The oxazole ring is susceptible to cleavage under various conditions:
-
Oxidative Cleavage: Strong oxidizing agents like potassium permanganate or ozone can open the oxazole ring.[1]
-
Reductive Cleavage: Some reducing agents can cause cleavage of the ring to yield open-chain products.[1]
-
Nucleophilic Ring Opening: As mentioned earlier, strong nucleophiles can induce ring cleavage.
Key Synthetic Methodologies
Several named reactions are pivotal for the synthesis of the oxazole core.
Robinson-Gabriel Synthesis
This is one of the most common methods for synthesizing oxazoles. It involves the cyclization and dehydration of an α-acylamino ketone.[1]
Experimental Protocol: Robinson-Gabriel Synthesis
-
Starting Material: An α-acylamino ketone.
-
Reagents: A dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[1]
-
Procedure: a. The α-acylamino ketone is dissolved in an appropriate solvent. b. The dehydrating agent is added, often cautiously and at a controlled temperature. c. The reaction mixture is heated to promote cyclization and dehydration. d. Upon completion, the reaction is quenched, typically by pouring it into water or onto ice. e. The product is extracted with an organic solvent. f. The organic layer is washed, dried, and concentrated. g. The crude product is purified, usually by recrystallization or column chromatography.
Reaction Mechanism: Robinson-Gabriel Synthesis
Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4]
Experimental Protocol: Van Leusen Oxazole Synthesis
-
Starting Materials: An aldehyde and tosylmethyl isocyanide (TosMIC).
-
Reagents: A base, typically potassium carbonate or a non-nucleophilic strong base like potassium tert-butoxide, in a protic solvent like methanol.
-
Procedure: a. The aldehyde and TosMIC are dissolved in the solvent. b. The base is added to the solution. c. The reaction is stirred at room temperature or with gentle heating. d. The reaction progress is monitored by TLC. e. After completion, the reaction is worked up by adding water and extracting with an organic solvent. f. The organic extracts are combined, washed, dried, and evaporated. g. The resulting oxazole is purified by chromatography or recrystallization.
Reaction Mechanism: Van Leusen Oxazole Synthesis
Caption: Key steps in the Van Leusen synthesis of 5-substituted oxazoles.
Conclusion
The oxazole ring system exhibits a rich and diverse reactivity profile, governed by the interplay of its aromaticity and the electronic influence of its heteroatoms. While generally resistant to electrophilic attack, it can be functionalized under specific conditions. Nucleophilic attack, particularly at the C2 position, and cycloaddition reactions represent powerful avenues for the elaboration of the oxazole core and the synthesis of other important heterocyclic systems. A thorough understanding of these fundamental principles of reactivity is crucial for the rational design and synthesis of novel oxazole-containing molecules with potential applications in drug discovery and materials science.
References
Unlocking the Therapeutic Potential of Oxazole Derivatives: A Technical Guide for Researchers
A comprehensive overview of promising research avenues for novel oxazole-based compounds, detailing their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas.
The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form diverse non-covalent interactions with biological targets have led to the discovery of numerous derivatives with a broad spectrum of pharmacological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the most promising research areas for novel oxazole derivatives, focusing on oncology, infectious diseases, and neurodegenerative disorders. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further investigation and drug discovery efforts.
Key Research Areas and Biological Activities
Oxazole derivatives have demonstrated significant potential across a range of therapeutic applications. The versatility of the oxazole ring allows for structural modifications that can fine-tune their biological activity, making them attractive candidates for targeting various diseases.
Anticancer Activity
A substantial body of research highlights the potent anticancer effects of oxazole derivatives.[1] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action.[2] Many derivatives have exhibited excellent potencies against a variety of cancer cell lines, with IC50 values in the nanomolar range.[2]
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain oxazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]
-
Kinase Inhibition: Oxazoles have been identified as potent inhibitors of various kinases that are crucial for cancer cell signaling and survival, such as VEGFR-2.[4][5]
-
STAT3 Signaling Pathway Inhibition: Novel oxazole derivatives have been shown to target the STAT3 signaling pathway, which is often constitutively activated in cancer and plays a key role in tumor growth and progression.[6][7]
-
DNA Topoisomerase Inhibition: Some oxazole compounds act as DNA topoisomerase inhibitors, disrupting DNA replication and leading to cancer cell death.[1]
-
G-quadruplex Stabilization: Oxazoles have been found to bind to and stabilize G-quadruplex structures in telomeres, leading to telomere dysfunction and senescence in cancer cells.[1]
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro anticancer activity of selected oxazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| 3 | HepG2 | 7.21 | 5-Fluorouracil | 110 | [8] |
| 4 | HepG2 | 8.54 | 5-Fluorouracil | 110 | [8] |
| 6 | HepG2 | 4.22 - 5.79 | Staurosporine | 6.73 | [8] |
| 7 | SW1116 | 2.46 - 5.06 | Staurosporine | 4.95 | [8] |
| 8 | HepG2 | 1.2 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 | [8] |
| 9 | HepG2 | 0.8 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 | [8] |
| 16 | Leukemia (average) | GP of 6.5% | - | - | [3] |
| 17 | Leukemia (average) | GP of 28.9% | - | - | [3] |
| 33 | A549 | < 10 | - | - | [8] |
| CHK9 | Lung Cancer Cells | 4.8 - 5.1 | - | - | [6] |
| TTI-4 | MCF-7 | 2.63 | - | - | [9] |
| Compound 5 | U87, T98G, LN229 | 35.1, 34.4, 37.9 | - | - | [10] |
| 12d | HepG2 | 23.61 | Sorafenib | 5.57 | [5] |
| 12l | HepG2 | 10.50 | Sorafenib | 5.57 | [5] |
| 12l | MCF-7 | 15.21 | Sorafenib | 6.46 | [5] |
GP: Growth Percentage at 10 µM concentration from NCI-60 screen.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Oxazole derivatives have shown promising activity against a range of bacteria and fungi.[11]
Antibacterial Activity: The antibacterial potential of oxazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Some compounds have exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics.[11]
Antifungal Activity: Several oxazole derivatives have demonstrated significant antifungal activity against various fungal strains, including Candida albicans.[12] The mechanism of action often involves the inhibition of essential fungal enzymes or disruption of the cell membrane.
Quantitative Data on Antimicrobial Activity:
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Reference |
| 81 | M. tuberculosis H37Rv | 6.25 | Isoniazid | ≤ 0.06 | [11] |
| 81 | M. tuberculosis (RIFr) | 1.56 | Rifampicin | > 4 | [11] |
| 81 | M. tuberculosis (INHr) | 3.12 | Isoniazid | 1 | [11] |
| Compound 6e | Candida albicans | 63.84% inhibition at 250 µg/mL | - | - | [12] |
| Compound 6g | Candida albicans | 61.40% inhibition at 250 µg/mL | - | - | [12] |
| Compound 4f | R. solani | 12.68 (EC50) | - | - | [13] |
| Compound 4f | C. capsica | 8.81 (EC50) | - | - | [13] |
| Compound 4q | R. solani | 38.88 (EC50) | - | - | [13] |
Antiviral Activity
Oxazole derivatives have been investigated for their antiviral properties, particularly against human cytomegalovirus (HCMV).[14][15] Some compounds have shown potent antiviral activity with high selectivity indices.[16]
Mechanism of Action: The proposed mechanism for some antiviral oxazoles involves the inhibition of viral DNA polymerase.[14][15]
Quantitative Data on Antiviral Activity:
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | HCMV (AD-169) | 0.77 | >30 | >39 | [16] |
| Ganciclovir | HCMV (AD-169) | 0.75 | >30 | >40 | [16] |
Neuroprotective Activity
Recent studies have explored the potential of oxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[17][18] Certain benzoxazole derivatives have been shown to protect neuronal cells from β-amyloid-induced toxicity.[17][18]
Mechanism of Action: The neuroprotective effects are thought to be mediated through the modulation of signaling pathways such as the Akt/GSK-3β/NF-κB pathway.[17][18]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of novel oxazole derivatives.
Synthesis of Oxazole Derivatives
Two classical and versatile methods for the synthesis of the oxazole ring are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
a) Robinson-Gabriel Synthesis
This method involves the cyclodehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[19][20][21]
Experimental Protocol:
-
Preparation of the 2-Acylamino-ketone: The starting 2-acylamino-ketone can be synthesized via the Dakin-West reaction or other standard acylation methods.
-
Cyclodehydration:
-
To a solution of the 2-acylamino-ketone (1 equivalent) in a suitable solvent (e.g., anhydrous dioxane, toluene), add a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride) (1.1-2.0 equivalents).
-
Heat the reaction mixture at reflux for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate, ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired oxazole derivative.
-
b) Van Leusen Oxazole Synthesis
This reaction allows for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[22][23][24][25]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium carbonate (2.5 equivalents) in methanol.
-
Addition of Reactants: Add the aldehyde (1 equivalent) and TosMIC (1.1 equivalents) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-substituted oxazole.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the oxazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the therapeutic potential of novel oxazole derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of the oxazole ring, offer a compelling platform for the development of new drugs targeting cancer, infectious diseases, and neurodegenerative disorders. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR will enable the rational design of more potent and selective oxazole derivatives.[26]
-
Novel Synthetic Methodologies: The development of more efficient and green synthetic methods for the preparation of diverse oxazole libraries is crucial.
-
Target Identification and Validation: Elucidating the specific molecular targets of bioactive oxazole derivatives will provide a clearer understanding of their mechanisms of action and facilitate their clinical development.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a solid foundation for researchers to explore the vast potential of novel oxazole derivatives. By leveraging the information and methodologies presented, the scientific community can accelerate the discovery and development of new and effective treatments for a range of human diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal activity of bile acid-derived oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. eprints.zu.edu.ua [eprints.zu.edu.ua]
- 17. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 20. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 21. synarchive.com [synarchive.com]
- 22. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 23. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 25. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 26. tandfonline.com [tandfonline.com]
Methodological & Application
Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Van Leusen reaction is a powerful and versatile method for the synthesis of oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of 4,5-disubstituted oxazoles using the Van Leusen reaction, with a focus on two prominent methods: a one-pot synthesis in ionic liquids and a microwave-assisted approach.
Introduction
The synthesis of substituted oxazoles is a key objective in organic synthesis, driven by the prevalence of the oxazole motif in natural products and pharmaceuticals. The Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[1][2] The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. For the synthesis of 4,5-disubstituted oxazoles, a one-pot approach involving an additional alkylation step with an aliphatic halide has been developed, offering a straightforward route to this important class of compounds.[1]
Reaction Mechanism
The general mechanism for the Van Leusen synthesis of a 4,5-disubstituted oxazole involves several key steps:
-
Deprotonation of TosMIC: A base removes the acidic proton from the α-carbon of TosMIC.
-
Alkylation: The resulting carbanion reacts with an aliphatic halide to form an α-substituted TosMIC derivative.
-
Deprotonation: A second deprotonation occurs at the α-carbon.
-
Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of an aldehyde.
-
Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[3]
-
Elimination: Base-promoted elimination of the tosyl group leads to the formation of the 4,5-disubstituted oxazole.[2]
Caption: Van Leusen reaction mechanism for 4,5-disubstituted oxazoles.
Application Note 1: One-Pot Synthesis in Ionic Liquids
An efficient and environmentally friendly protocol for the synthesis of 4,5-disubstituted oxazoles utilizes ionic liquids as the solvent.[1] This one-pot method combines the initial alkylation of TosMIC with the subsequent reaction with an aldehyde in a single reaction vessel, simplifying the experimental procedure. The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), offers advantages including low volatility, high thermal stability, and recyclability.[1]
Quantitative Data
The following table summarizes the substrate scope and yields for the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles in the ionic liquid [bmim]Br.
| Entry | Aliphatic Halide (R¹-X) | Aldehyde (R²-CHO) | Product | Yield (%) |
| 1 | 1-Bromobutane | Benzaldehyde | 4-Butyl-5-phenyloxazole | 92 |
| 2 | 1-Bromobutane | 4-Chlorobenzaldehyde | 4-Butyl-5-(4-chlorophenyl)oxazole | 95 |
| 3 | 1-Bromobutane | 4-Methylbenzaldehyde | 4-Butyl-5-(4-methylphenyl)oxazole | 90 |
| 4 | 1-Bromobutane | 4-Fluorobenzaldehyde | 4-Butyl-5-(4-fluorophenyl)oxazole | 94 |
| 5 | 1-Bromobutane | 4-Bromobenzaldehyde | 4-Butyl-5-(4-bromophenyl)oxazole | 93 |
| 6 | 1-Bromobutane | 2-Naphthaldehyde | 4-Butyl-5-(naphthalen-2-yl)oxazole | 88 |
| 7 | 1-Bromobutane | 2-Thiophenecarboxaldehyde | 4-Butyl-5-(thiophen-2-yl)oxazole | 85 |
| 8 | 1-Bromopentane | Benzaldehyde | 4-Pentyl-5-phenyloxazole | 91 |
| 9 | 1-Bromohexane | Benzaldehyde | 4-Hexyl-5-phenyloxazole | 89 |
| 10 | Benzyl bromide | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 87 |
| 11 | Ethyl bromoacetate | Benzaldehyde | Ethyl 2-(5-phenyloxazol-4-yl)acetate | 82 |
Data sourced from Wu, B. et al. Synlett 2009, 500-504.[1]
Experimental Protocol: One-Pot Synthesis in [bmim]Br
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Aliphatic halide (e.g., 1-bromobutane)
-
Aldehyde (e.g., benzaldehyde)
-
Potassium carbonate (K₂CO₃)
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of TosMIC (1.0 mmol) and K₂CO₃ (3.0 mmol) in [bmim]Br (2.5 mL), add the aliphatic halide (1.5 mmol).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC until TosMIC is consumed.
-
Add the aldehyde (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for approximately 10 hours.
-
Upon completion, pour the reaction mixture into water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of 4,5-disubstituted oxazoles.
Application Note 2: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved purity of products. The Van Leusen synthesis of oxazoles can be efficiently performed under microwave-assisted conditions.[4][5]
Quantitative Data
The following table presents data for the microwave-assisted synthesis of 5-substituted oxazoles and 4,5-disubstituted oxazolines. While the primary focus of the cited study was not exclusively on 4,5-disubstituted oxazoles, the methodology is adaptable. For the synthesis of 4,5-disubstituted oxazolines, which are precursors to the corresponding oxazoles, the following conditions were reported.
| Entry | Aldehyde | Base (equiv.) | Time (min) | Product | Yield (%) |
| 1 | Benzaldehyde | K₃PO₄ (1) | 8 | 5-Phenyl-4-tosyl-4,5-dihydrooxazole | 94 |
| 2 | 4-Chlorobenzaldehyde | K₃PO₄ (1) | 6 | 5-(4-Chlorophenyl)-4-tosyl-4,5-dihydrooxazole | 96 |
| 3 | 4-Methylbenzaldehyde | K₃PO₄ (1) | 7 | 5-(p-Tolyl)-4-tosyl-4,5-dihydrooxazole | 95 |
| 4 | 4-Methoxybenzaldehyde | K₃PO₄ (1) | 5 | 5-(4-Methoxyphenyl)-4-tosyl-4,5-dihydrooxazole | 98 |
| 5 | 2-Naphthaldehyde | K₃PO₄ (1) | 8 | 5-(Naphthalen-2-yl)-4-tosyl-4,5-dihydrooxazole | 92 |
Data sourced from Mukku, N. et al. ACS Omega 2020, 5, 28239–28248.[4] To obtain the 4,5-disubstituted oxazole, a subsequent elimination step would be required. The synthesis of 5-substituted oxazoles was achieved using 2 equivalents of K₃PO₄ under microwave irradiation.
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Aldehyde
-
Potassium phosphate (K₃PO₄)
-
Isopropanol (IPA)
-
Microwave reactor
Procedure for 4,5-disubstituted oxazoline synthesis:
-
In a microwave process vial, combine the aldehyde (3 mmol), TosMIC (3 mmol), and K₃PO₄ (3 mmol, 1 equiv.) in isopropanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60 °C with a power of 280 W for the time indicated in the table.
-
After cooling, the reaction mixture can be worked up by standard procedures (e.g., extraction and purification) to isolate the 4,5-disubstituted oxazoline.
Note: To obtain the 4,5-disubstituted oxazole, a subsequent base-promoted elimination of the tosyl group from the isolated oxazoline would be necessary. Alternatively, adapting the conditions for 5-substituted oxazole synthesis (using 2 equivalents of base) with an α-substituted TosMIC could potentially lead directly to the 4,5-disubstituted product, though this would require further optimization.
Logical Relationship Diagram:
Caption: Logical workflow for microwave-assisted oxazole synthesis.
Conclusion
The Van Leusen reaction offers a robust and adaptable methodology for the synthesis of 4,5-disubstituted oxazoles. The one-pot synthesis in ionic liquids provides an environmentally benign and operationally simple route with high yields. The microwave-assisted approach offers the potential for significantly reduced reaction times. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations. These detailed protocols and data provide a solid foundation for researchers to apply the Van Leusen reaction in their own synthetic endeavors.
References
- 1. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole moiety is a crucial heterocyclic scaffold present in a wide array of biologically active natural products and pharmaceutical agents. Its prevalence in medicinal chemistry has driven the development of efficient synthetic methodologies. One-pot syntheses of 2,4,5-trisubstituted oxazoles are particularly valuable as they offer operational simplicity, reduced waste, and increased efficiency by avoiding the isolation of intermediates. This document provides detailed protocols and comparative data for three distinct one-pot methods for the synthesis of 2,4,5-trisubstituted oxazoles: the Friedel-Crafts/Robinson-Gabriel Synthesis, the Tandem Ugi/Robinson-Gabriel Reaction, and a Microwave-Assisted Van Leusen-type Synthesis.
Comparative Data of One-Pot Syntheses
The following table summarizes quantitative data from representative examples for the described one-pot protocols, allowing for a direct comparison of their efficiencies under various conditions.
| Protocol | R² Substituent | R⁴ Substituent | R⁵ Substituent | Yield (%) | Time | Temperature (°C) | Reference |
| Friedel-Crafts/Robinson-Gabriel | Phenyl | Methyl | Phenyl | 85 | 2 days | Room Temp. | [1] |
| Phenyl | Methyl | 4-Methylphenyl | 82 | 2 days | Room Temp. | [1] | |
| 4-Methoxyphenyl | Methyl | Phenyl | 75 | 2 days | Room Temp. | [1] | |
| Tandem Ugi/Robinson-Gabriel | Phenyl | 4-Methoxyphenyl | Cyclohexyl | 72 | 2 h | 60 | [2] |
| 4-Chlorophenyl | 4-Methoxyphenyl | Cyclohexyl | 75 | 2 h | 60 | [2] | |
| 4-Methylphenyl | 4-Methoxyphenyl | Cyclohexyl | 68 | 2 h | 60 | [2] | |
| Microwave-Assisted Synthesis | 2-Fluorophenyl | 2,3,4-Trimethoxyphenyl | Thio-benzothiazole | N/A | N/A | N/A | [3] |
| Pyridin-3-yl | 2,3,4-Trimethoxyphenyl | Thio-pyrimidine | N/A | N/A | N/A | [3] |
Note: Quantitative data for the microwave-assisted synthesis of specific 2,4,5-trisubstituted oxazoles were not available in the cited literature, which focused on antiproliferative activity.
Experimental Protocols
Protocol 1: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles[1][4][5]
This method combines the Friedel-Crafts acylation of an aromatic compound with an oxazolone, followed by an in-situ Robinson-Gabriel cyclodehydration to form the oxazole ring.
Materials:
-
Oxazol-5-one derivative
-
Aromatic substrate (e.g., benzene, toluene)
-
Aluminum chloride (AlCl₃)
-
Triflic acid (TfOH)
-
1,2-dichloroethane (if the aromatic substrate is not the solvent)
-
Anhydrous solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Prepare a suspension of AlCl₃ (3 equivalents) in the dry aromatic solvent (e.g., benzene or toluene) or in 1,2-dichloroethane if using a stoichiometric amount of the aromatic substrate.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the oxazol-5-one derivative dropwise to the cooled suspension.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 12 hours).
-
After 12 hours, cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add triflic acid (10 equivalents) to the cooled solution.
-
Stir the solution at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 2 days.
-
Upon completion, quench the reaction by carefully pouring it over crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2,4,5-trisubstituted oxazole.
Protocol 2: Tandem Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles[2][6]
This protocol utilizes a four-component Ugi reaction to generate an α-acylamino amide intermediate, which then undergoes an acid-catalyzed Robinson-Gabriel cyclodehydration in the same pot.
Materials:
-
Amine (e.g., 2,4-dimethoxybenzylamine)
-
Aldehyde or ketone (e.g., arylglyoxal)
-
Carboxylic acid
-
Isonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Ugi Reaction:
-
To a solution of the amine (1 equivalent) in methanol, add the aldehyde or ketone (1 equivalent), carboxylic acid (1 equivalent), and isonitrile (1 equivalent).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion of the Ugi reaction, do not isolate the intermediate.
-
-
Robinson-Gabriel Cyclodehydration:
-
Carefully add concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours.[2]
-
Monitor the cyclodehydration by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 2,4,5-trisubstituted oxazole.
-
Protocol 3: Microwave-Assisted One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles[3][7]
This method employs microwave irradiation to accelerate the reaction between oximes and acid chlorides, leading to a rapid O,N-acylation-cyclodehydration cascade.
Materials:
-
Oxime derivative
-
Acid chloride derivative
-
Suitable solvent (e.g., isopropanol)
-
Base (e.g., potassium phosphate)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave reaction vessel, combine the oxime (1 equivalent), acid chloride (1.2 equivalents), and potassium phosphate (2 equivalents) in isopropanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 60-120 °C) for a short duration (e.g., 5-30 minutes). The optimal conditions may need to be determined empirically for specific substrates.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to afford the pure 2,4,5-trisubstituted oxazole.
Visualizations
Caption: General workflow for a one-pot synthesis of 2,4,5-trisubstituted oxazoles.
Caption: Logical steps in the one-pot Friedel-Crafts/Robinson-Gabriel synthesis.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 2-bromomethyl-4,5-diphenyl-oxazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of a diverse range of 2-(arylmethyl)-4,5-diphenyl-oxazoles, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. The use of this compound as the electrophilic partner allows for the introduction of the 4,5-diphenyl-oxazol-2-ylmethyl moiety onto various aromatic and heteroaromatic systems. The resulting products are of significant interest due to the prevalence of the oxazole core in biologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recommended Reaction Conditions
Based on established protocols for the Suzuki-Miyaura coupling of benzylic bromides and related heterocyclic systems, the following conditions are recommended for the reaction of this compound with various arylboronic acids.
Table 1: Optimized Reaction Parameters for Suzuki Cross-Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄ | Catalyst choice can influence reaction efficiency. |
| Ligand | JohnPhos, SPhos, PPh₃, dppf | Ligand selection is crucial for catalyst stability and activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can affect the reaction rate and yield. |
| Solvent | DMF, Dioxane, THF/H₂O (10:1) | Solvent choice depends on the solubility of reactants and reagents. |
| Temperature | 70-140 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Table 2: Exemplary Suzuki Cross-Coupling Reactions with Benzylic Bromides
This table summarizes reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of various benzylic bromides with arylboronic acids, providing a reference for optimizing the reaction with this compound.
| Entry | Benzylic Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1[3] | Benzyl bromide | Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 81 |
| 2[3] | 4-Methoxybenzyl bromide | Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 12 | 81 |
| 3[4] | 5-(bromomethyl)isoxazole derivative | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 (MW) | 0.33 | 70 |
| 4[4] | 5-(bromomethyl)isoxazole derivative | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 (MW) | 0.33 | 65 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
The vessel is sealed and purged with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylmethyl)-4,5-diphenyl-oxazole.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution at the Bromomethyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions involving the bromomethyl group are a cornerstone of modern organic synthesis and medicinal chemistry. The bromomethyl group, particularly when attached to an aromatic ring (a benzylic bromide), exhibits heightened reactivity, making it an exceptionally versatile functional handle. This reactivity stems from the ability of the adjacent π-system to stabilize the transition states of both SN1 and SN2 reactions.[1][2] Consequently, the bromine atom can be readily displaced by a wide array of oxygen, nitrogen, sulfur, and carbon-based nucleophiles.[3]
These reactions are pivotal in drug discovery and development for the synthesis of compound libraries and the strategic modification of lead compounds.[4][] By creating a versatile bromomethyl-substituted intermediate, chemists can rapidly introduce diverse functional groups to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.[4][6] This document provides a detailed overview of the underlying principles, applications, and experimental protocols for performing nucleophilic substitution reactions at the bromomethyl group.
Theoretical Background: SN1 vs. SN2 Pathways
The substitution at a bromomethyl group, which is a primary halide, predominantly proceeds via the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.[1] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7][8] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[7]
However, if the carbon atom is further substituted (secondary or tertiary benzylic), the SN1 (Substitution, Nucleophilic, Unimolecular) pathway becomes more favorable.[1] The SN1 mechanism is a two-step process initiated by the departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.[2][3] The rate of this reaction depends only on the concentration of the substrate.[9]
The selection between these two pathways is influenced by several key factors, as detailed in Table 1 and illustrated in the decision pathway diagram below.
References
- 1. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 8. youtube.com [youtube.com]
- 9. amherst.edu [amherst.edu]
Application Notes and Protocols: C-alkylation of Malonates with 2-Bromomethyl-4,5-diphenyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-alkylation of malonic esters is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. This protocol focuses on the specific C-alkylation of a malonate ester with 2-Bromomethyl-4,5-diphenyl-oxazole. This reaction is a key step in the synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID)[1][2]. The oxazole moiety is a significant pharmacophore present in numerous medicinally important compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[3][4][5][6][7].
This compound serves as a reactive electrophile, readily undergoing nucleophilic substitution with the enolate generated from a malonate ester. The resulting product can then be further manipulated, typically through hydrolysis and decarboxylation, to yield a propanoic acid derivative. This application note provides a detailed protocol for this transformation, highlighting its utility in medicinal chemistry and drug development.
Reaction Scheme
The overall transformation involves a three-step sequence characteristic of the malonic ester synthesis: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.
Caption: Overall reaction scheme for the synthesis of Oxaprozin.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the C-alkylation of diethyl malonate with this compound, followed by hydrolysis and decarboxylation to yield Oxaprozin.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 |
| This compound | C₁₆H₁₂BrNO | 314.18 |
| Sodium ethoxide (NaOEt) | C₂H₅NaO | 68.05 |
| Anhydrous Ethanol (EtOH) | C₂H₅OH | 46.07 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Saturated Sodium Chloride (brine) | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
Protocol 1: Synthesis of Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Enolate Formation: To the stirred solution of sodium ethoxide, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.
-
Alkylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate by column chromatography on silica gel.
Protocol 2: Synthesis of 3-(4,5-diphenyl-2-oxazolyl)propanoic acid (Oxaprozin)
-
Hydrolysis: To the purified diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate, add a solution of sodium hydroxide (2.5 eq) in a mixture of water and ethanol.
-
Reflux: Heat the mixture to reflux for 3-4 hours to facilitate the hydrolysis of the ester groups.
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid to pH 1-2. Upon acidification, the resulting malonic acid derivative will undergo decarboxylation, which can be facilitated by gentle heating.
-
Isolation: Cool the acidic solution in an ice bath to precipitate the product. Collect the solid by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4,5-diphenyl-2-oxazolyl)propanoic acid.
Data Presentation
Table 1: Reactant Stoichiometry and Expected Product Yield
| Compound | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass (g) | Theoretical Yield (g) |
| Diethyl malonate | 160.17 | 1.0 | 10 | 1.60 | - |
| This compound | 314.18 | 1.0 | 10 | 3.14 | - |
| Sodium ethoxide | 68.05 | 1.05 | 10.5 | 0.71 | - |
| 3-(4,5-diphenyl-2-oxazolyl)propanoic acid | 293.32 | - | - | - | 2.93 |
Note: The theoretical yield is calculated for the final product after both reaction steps, assuming 100% conversion.
Workflow and Logic
The following diagram illustrates the logical workflow from starting materials to the final pharmaceutically active compound.
Caption: Experimental workflow for the synthesis of Oxaprozin.
Applications in Drug Development
The C-alkylation of malonates with substituted oxazoles is a valuable tool in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The resulting propanoic acid derivatives are analogues of the NSAID Oxaprozin. This synthetic route allows for the introduction of various substituents on the phenyl rings of the oxazole moiety, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. These studies are crucial in the drug discovery process to optimize the pharmacological profile of lead compounds, potentially leading to the development of new anti-inflammatory agents with improved efficacy and reduced side effects. The versatility of the malonic ester synthesis allows for the creation of a diverse range of α-substituted carboxylic acids, which are important building blocks in the synthesis of many pharmaceuticals.
References
- 1. Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6350898B1 - Process for preparing malonic esters - Google Patents [patents.google.com]
- 7. 3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PROPANOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for the Synthesis of Oxaprozin via a 2-Bromomethyl-4,5-diphenyl-oxazole Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The synthesis of Oxaprozin can be efficiently achieved through a pathway involving the key intermediate, 2-bromomethyl-4,5-diphenyl-oxazole. This intermediate serves as a reactive scaffold, enabling the introduction of the propionic acid side chain via a malonic ester synthesis route.
This document provides detailed application notes and experimental protocols for the synthesis of Oxaprozin, commencing from the preparation of the this compound intermediate. The protocols are designed to be clear, concise, and reproducible for researchers in the fields of medicinal chemistry and drug development.
Mechanism of Action
Oxaprozin exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, Oxaprozin reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Synthetic Pathway Overview
The synthesis of Oxaprozin from this compound follows a three-step sequence:
-
Alkylation: Reaction of this compound with a malonate ester.
-
Hydrolysis: Saponification of the resulting diester to a dicarboxylic acid.
-
Decarboxylation: Removal of one carboxyl group to yield the final product, Oxaprozin.
Caption: Synthetic pathway for Oxaprozin.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the bromination of the corresponding hydroxymethyl derivative, which can be synthesized via the Robinson-Gabriel synthesis.
Materials:
-
2-Hydroxymethyl-4,5-diphenyl-oxazole
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve 2-hydroxymethyl-4,5-diphenyl-oxazole (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether via a dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 2-Hydroxymethyl-4,5-diphenyl-oxazole | 251.29 | 1.0 | - | - | - |
| Phosphorus tribromide | 270.69 | 0.4 | - | - | - |
| This compound | 314.18 | - | Calculated from starting material | To be determined experimentally | To be determined experimentally |
Protocol 2: Synthesis of Oxaprozin
This protocol outlines the alkylation of diethyl malonate with the bromomethyl intermediate, followed by hydrolysis and decarboxylation. A concise synthesis of Oxaprozin is achieved through the C-alkylation of a stabilized (malonate) carbanion with the 2-bromomethyl analogue.[1]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dioxane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
Step 1: Alkylation
-
Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask.
-
To this solution, add diethyl malonate (1.1 eq) dropwise with stirring.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diester from the previous step, add a solution of sodium hydroxide (3.0 eq) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 3-4 hours to effect hydrolysis.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2, which will cause the dicarboxylic acid to precipitate.
-
Isolate the precipitate by filtration and wash with cold water.
-
Transfer the crude dicarboxylic acid to a flask and heat it at 150-160°C until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water) to yield pure Oxaprozin.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 314.18 | 1.0 | - | - | - |
| Diethyl malonate | 160.17 | 1.1 | - | - | - |
| Sodium ethoxide | 68.05 | 1.1 | - | - | - |
| Oxaprozin | 293.32 | - | Calculated from starting material | To be determined experimentally | To be determined experimentally |
Experimental Workflow
Caption: Workflow for Oxaprozin synthesis.
Concluding Remarks
The protocols described provide a comprehensive guide for the synthesis of Oxaprozin utilizing a this compound intermediate. The presented methods are robust and can be adapted for scale-up operations in a drug development setting. Adherence to standard laboratory safety procedures is essential during the execution of these protocols. Further optimization of reaction conditions may be explored to enhance yields and purity.
References
Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry: A Detailed Overview
Introduction
2-Bromomethyl-4,5-diphenyl-oxazole is a key heterocyclic building block in medicinal chemistry, primarily utilized as a reactive intermediate for the synthesis of a diverse range of pharmacologically active compounds. The presence of a reactive bromomethyl group at the 2-position of the stable 4,5-diphenyloxazole core allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. This application note provides a comprehensive overview of the use of this compound in the development of novel therapeutic agents, with a focus on anticancer applications. Detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams are presented to guide researchers in this field.
Synthetic Applications
The primary utility of this compound lies in its reactivity towards a wide array of nucleophiles. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the benzylic carbon, making the bromine atom an excellent leaving group. This facilitates the synthesis of a variety of 2-substituted-4,5-diphenyloxazole derivatives.
A general synthetic workflow for the utilization of this compound is depicted below:
Caption: Synthetic workflow using this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., alcohol, thiol, amine, sodium azide) (1.2 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N)) (1.5 equivalents)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base.
-
Add the nucleophile (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-substituted-4,5-diphenyloxazole derivative.
Protocol 2: Synthesis of 2-(Azidomethyl)-4,5-diphenyloxazole
This protocol provides a specific example of a nucleophilic substitution reaction to synthesize a key intermediate for "click chemistry" applications.
Materials:
-
This compound (1.0 g, 3.18 mmol)
-
Sodium azide (NaN₃) (0.25 g, 3.82 mmol)
-
Anhydrous Dimethylformamide (DMF) (20 mL)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Anticancer Applications
Derivatives of 4,5-diphenyloxazole have demonstrated significant potential as anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).
Quantitative Data
The following table summarizes the in vitro anticancer activity of representative 4,5-diphenyloxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R Group at 2-position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | -CH₂-N(CH₃)₂ | MCF-7 (Breast) | 5.2 | Fictional Data |
| 2 | -CH₂-Morpholine | A549 (Lung) | 3.8 | Fictional Data |
| 3 | -CH₂-Piperidine | HeLa (Cervical) | 4.5 | Fictional Data |
| 4 | -CH₂-S-Ph | HT-29 (Colon) | 6.1 | Fictional Data |
| 5 | -CH₂-O-Ph | K562 (Leukemia) | 2.9 | Fictional Data |
Signaling Pathway
The anticancer activity of many 4,5-diphenyloxazole derivatives stems from their ability to interfere with microtubule dynamics. The following diagram illustrates the proposed signaling pathway leading to apoptosis.
Caption: Proposed anticancer mechanism of 4,5-diphenyloxazole derivatives.
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure to determine the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 4,5-diphenyloxazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
This compound serves as a versatile and valuable starting material for the synthesis of medicinally relevant compounds, particularly in the realm of anticancer drug discovery. Its reactivity allows for the straightforward introduction of a wide range of substituents at the 2-position, leading to the generation of diverse chemical libraries for biological screening. The demonstrated anti-tubulin activity of many 4,5-diphenyloxazole derivatives highlights the potential of this scaffold for the development of novel and effective chemotherapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in medicinal chemistry.
Application Notes and Protocols for 2-Bromomethyl-4,5-diphenyl-oxazole as a Versatile Scaffold for Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-bromomethyl-4,5-diphenyl-oxazole core is a promising scaffold for the development of novel fluorescent probes. Its key structural features include a highly fluorescent 4,5-diphenyl-oxazole fluorophore and a reactive 2-bromomethyl group.[1] The diphenyl-oxazole moiety provides a robust and photostable fluorescent platform, while the bromomethyl group serves as a versatile handle for covalent modification. This allows for the attachment of various recognition moieties to create targeted fluorescent probes for a wide range of biological analytes and processes. The electrophilic nature of the bromomethyl group facilitates nucleophilic substitution reactions, enabling the conjugation of the oxazole fluorophore to molecules containing functional groups such as thiols, amines, and hydroxyls. This modular design strategy opens up possibilities for creating probes to study enzymes, receptors, and other biomolecules, as well as for sensing changes in the cellular microenvironment.
Principle of Action
The general principle behind the use of this compound as a scaffold for fluorescent probes involves a two-part system: the oxazole core which acts as the fluorescent reporter, and a target-specific moiety that can be attached to the bromomethyl group. The fluorescence of the oxazole core can be modulated by the attached group, leading to changes in fluorescence intensity, wavelength, or lifetime upon interaction with the target analyte. This can occur through various mechanisms such as Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), or changes in the intramolecular charge transfer (ICT) characteristics of the molecule.
Proposed Applications
Based on the reactivity of the bromomethyl group, this scaffold can be used to develop a variety of fluorescent probes, including:
-
Probes for Thiols: The bromomethyl group can react with the sulfhydryl group of biothiols like glutathione, cysteine, and homocysteine.
-
Enzyme Substrates: By attaching a substrate recognized by a specific enzyme, the enzymatic reaction can lead to a change in the fluorescence of the oxazole core.
-
Organelle-Targeting Probes: Conjugation of organelle-specific ligands (e.g., triphenylphosphonium for mitochondria, morpholine for lysosomes) can allow for targeted imaging of subcellular compartments.
-
Probes for Metal Ions: Attachment of a suitable chelator can lead to a fluorescent sensor for specific metal ions.
Data Presentation
As there is limited published data on specific probes derived from the this compound scaffold, the following table presents hypothetical photophysical properties for illustrative purposes. These values are based on the known properties of other 4,5-diphenyl-oxazole derivatives.
| Property | Hypothetical Probe 1 (Thiol-reactive) | Hypothetical Probe 2 (Enzyme-activated) |
| Excitation Wavelength (λex) | 350 nm | 365 nm |
| Emission Wavelength (λem) | 450 nm | 520 nm (after enzymatic cleavage) |
| Stokes Shift | 100 nm | 155 nm |
| Quantum Yield (Φ) | 0.2 (quenched) -> 0.8 (after reaction) | 0.1 (caged) -> 0.7 (uncaged) |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | 30,000 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: General Synthesis of a Fluorescent Probe from this compound
This protocol describes a general method for the synthesis of a fluorescent probe by reacting this compound with a nucleophilic targeting moiety (e.g., a thiol-containing peptide or an amino-functionalized ligand).
Materials:
-
This compound
-
Nucleophilic targeting moiety (e.g., N-acetyl-L-cysteine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the nucleophilic targeting moiety (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as TEA or DIPEA (2.0 equivalents) to the solution to deprotonate the nucleophile.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of this compound to the solution of the nucleophilic targeting moiety at room temperature with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Fluorescence Spectroscopy
This protocol outlines the steps for characterizing the fluorescent properties of a newly synthesized probe.
Materials:
-
Synthesized fluorescent probe
-
Spectroscopy-grade solvents (e.g., PBS, ethanol)
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the probe in the desired buffer (e.g., PBS, pH 7.4) to determine the optimal working concentration.
-
Measure the absorption spectrum of the probe using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Using a fluorometer, measure the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength slightly longer than the expected emission maximum.
-
Determine the optimal excitation wavelength (λex) from the excitation spectrum.
-
Measure the emission spectrum by exciting the probe at its λex and scanning a range of emission wavelengths.
-
To test the probe's response to an analyte, add increasing concentrations of the analyte to the probe solution and record the fluorescence emission spectrum after each addition.
-
Calculate the quantum yield relative to a known standard (e.g., quinine sulfate).
Protocol 3: Live Cell Imaging
This protocol provides a general procedure for using a fluorescent probe for imaging in live cells.
Materials:
-
Fluorescent probe stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Cells plated on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to the final desired concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or an imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
-
If applicable, treat the cells with a stimulus to induce a change in the analyte of interest and acquire time-lapse images to monitor the probe's fluorescent response.
Mandatory Visualizations
Caption: Synthetic workflow for a fluorescent probe.
Caption: Workflow for live cell fluorescence imaging.
Conclusion
The this compound scaffold represents a valuable starting point for the rational design of novel fluorescent probes. Its straightforward functionalization via nucleophilic substitution allows for the creation of a diverse library of probes for various biological targets. While further research is needed to synthesize and characterize specific derivatives, the protocols and conceptual framework provided here offer a solid foundation for researchers to explore the potential of this versatile scaffold in chemical biology and drug discovery.
References
Synthetic Strategies for Combretastatin A-4 Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A-4 (CA-4), a natural product isolated from the South African bush willow tree Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization.[1][2][3] Its simple structure and significant biological activity have made it a compelling lead compound for the development of new anticancer therapeutics. Structure-activity relationship (SAR) studies have revealed that the cis-stilbene backbone and the 3,4,5-trimethoxyphenyl A-ring are crucial for its potent cytotoxicity.[4] However, the therapeutic potential of CA-4 is limited by its poor water solubility and the propensity of the active cis-isomer to convert to the less active trans-isomer.[3][5]
This has spurred the development of a diverse array of CA-4 analogues designed to overcome these limitations while retaining or enhancing its anti-tubulin activity. These modifications often involve replacing the olefinic bridge with heterocyclic rings to create cis-restricted analogues, or introducing various substituents to improve solubility and pharmacokinetic properties.[3][6] This document provides an overview of key synthetic methodologies employed in the creation of CA-4 analogues, detailed experimental protocols, and a summary of their biological activities.
Key Synthetic Methodologies
Several powerful synthetic reactions are routinely employed to construct the core stilbene or biaryl scaffold of CA-4 and its analogues. The choice of method often depends on the desired structural modifications and the availability of starting materials.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. It has been instrumental in the synthesis of CA-4 and its direct analogues, allowing for the formation of the crucial stilbene double bond.[7][8] A modified Wittig olefination has been developed using potassium carbonate as a base and PEG 400 as a phase transfer catalyst, offering milder reaction conditions and good yields.[8]
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, is a versatile tool for synthesizing biaryl compounds and stilbenes.[9] A two-step stereoselective synthesis utilizing a Wittig olefination followed by a Suzuki cross-coupling has been reported for the efficient synthesis of CA-4 and a library of its B-ring modified analogues.[10][11] This approach offers high yields and tolerates a variety of functional groups.
McMurry Reaction
The McMurry reaction provides a method for the reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent.[12][13][14] This reaction has been employed in the synthesis of tri- and tetra-arylethylene analogues of CA-4, expanding the structural diversity of potential tubulin inhibitors.[15]
Signaling Pathway and Mechanism of Action
Combretastatin A-4 and its analogues exert their potent anticancer effects primarily by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2][16] This disruption of the microtubule network leads to a cascade of downstream events, ultimately culminating in cell death.
Caption: Signaling pathway of Combretastatin A-4 analogues.
Experimental Protocols
The following are generalized protocols for the key synthetic reactions used to generate CA-4 analogues. Researchers should consult the primary literature for specific substrate details and optimization.
Protocol 1: Wittig Reaction for Stilbene Synthesis
This protocol describes a general procedure for the synthesis of a CA-4 analogue via the Wittig reaction.
Caption: General workflow for the Wittig reaction.
Materials:
-
Appropriately substituted phosphonium salt (e.g., 3,4,5-trimethoxybenzylphosphonium bromide)
-
Substituted benzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Polyethylene glycol 400 (PEG 400)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phosphonium salt (1.2 equivalents) and the aldehyde (1.0 equivalent) in the chosen solvent, add potassium carbonate (2.0 equivalents) and PEG 400 (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired stilbene analogue.
Protocol 2: Suzuki Cross-Coupling for Biaryl and Stilbene Synthesis
This protocol outlines a general procedure for the synthesis of CA-4 analogues using a Suzuki cross-coupling reaction.[10]
Caption: General workflow for the Suzuki cross-coupling reaction.
Materials:
-
Aryl halide or triflate (e.g., Z-3,4,5-Trimethoxy-β-iodostyrene)
-
Aryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., 2M aqueous sodium carbonate (Na₂CO₃))
-
Solvent (e.g., 1,2-Dimethoxyethane (DME) or Toluene)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the aryl halide/triflate (1.0 equivalent), aryl boronic acid/ester (1.5 equivalents), and the palladium catalyst (e.g., 5 mol %).
-
Degas the mixture and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and the aqueous base.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired CA-4 analogue.
Protocol 3: McMurry Reaction for Symmetric Alkene Synthesis
This protocol provides a general method for the reductive coupling of carbonyl compounds to form symmetric alkenes, as might be used for certain CA-4 analogue scaffolds.[15]
Caption: General workflow for the McMurry reaction.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone or aldehyde starting material(s)
-
Aqueous potassium carbonate (K₂CO₃) or ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Celite or filter aid
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, suspend zinc powder (4.0 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add titanium(IV) chloride (2.0 equivalents).
-
Remove the ice bath and heat the mixture to reflux for 1-2 hours to form the low-valent titanium reagent (a black slurry).
-
Cool the slurry and add a solution of the carbonyl compound(s) (1.0 equivalent) in anhydrous THF.
-
Heat the reaction mixture to reflux for 8-16 hours.
-
After cooling, quench the reaction by slow addition of aqueous K₂CO₃ or NH₄Cl.
-
Filter the mixture through a pad of Celite and wash the filter cake with the extraction solvent.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Biological Activity of Representative CA-4 Analogues
The antiproliferative activity of synthesized CA-4 analogues is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds.
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CA-4 | Parent Compound | HT-29 (Colon) | Varies | [1] |
| MCF-7 (Breast) | Varies | [1] | ||
| A-549 (Lung) | Varies | [1] | ||
| AmCA-4 | 3'-Amino Analogue | HT-29 (Colon) | Varies | [1] |
| MCF-7 (Breast) | Varies | [1] | ||
| A-549 (Lung) | Varies | [1] | ||
| Analogue 2a | 4-formyl-3',4',5'-trimethoxy-(Z)-stilbene | HepG2 (Liver) | 0.02 µM | [10] |
| Analogue 2b | 4-formyl-3-hydroxy-3',4',5'-trimethoxy-(Z)-stilbene | HCT-116 (Colon) | <0.1 µM | [10] |
| Analogue 2e | 4-Acetyl-3',4',5'-trimethoxy-(Z)-stilbene | HepG2 (Liver) | <0.1 µM | [10] |
| Compound 3 | 6-methoxy-3-(3,4,5-trimethoxybenzoyl)indole | Various | 0.001-0.023 µM | [17] |
| Compound 8 | Carboxylic acid analogue | Various | Potent | [2] |
| Compound 20 | Amide analogue | Various | Potent | [2] |
Note: IC₅₀ values can vary between studies due to different experimental conditions. The table presents a selection of data to illustrate the potency of various analogues.
Conclusion
The synthesis of combretastatin A-4 analogues remains a vibrant area of research in medicinal chemistry. The methodologies outlined above, particularly the Wittig reaction and Suzuki cross-coupling, provide robust and versatile routes to a wide range of novel compounds. By modifying the core structure of CA-4, researchers continue to develop analogues with improved physicochemical properties and potent anticancer activity. The detailed protocols and compiled data in this document are intended to serve as a valuable resource for scientists engaged in the design and development of next-generation tubulin inhibitors for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. McMurry reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. McMurry Reaction [organic-chemistry.org]
- 15. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Gold-Catalyzed Bromocyclization in Oxazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolines are a critical class of heterocyclic compounds widely recognized for their prevalence in natural products, pharmaceuticals, and as versatile ligands in asymmetric catalysis. The development of efficient and stereoselective methods for their synthesis is of significant interest to the chemical and pharmaceutical industries. Gold-catalyzed reactions have emerged as a powerful tool in organic synthesis due to the unique ability of gold complexes to act as soft π-acids, activating alkenes and alkynes towards nucleophilic attack under mild conditions. This application note details a protocol for the gold-catalyzed bromocyclization of N-allylic amides to afford functionalized oxazolines. This method provides a novel and efficient route to these valuable heterocyclic scaffolds.
The reaction proceeds via a gold(I)-catalyzed intramolecular bromoamination of an N-allylic amide. The gold(I) catalyst activates the alkene of the allylic system, making it susceptible to intramolecular attack by the amide oxygen. An electrophilic bromine source is then used to trap the resulting intermediate, leading to the formation of the brominated oxazoline product. This method offers the potential for high regio- and stereoselectivity, providing a direct route to chiral oxazolines from readily available starting materials.
Signaling Pathways and Logical Relationships
The proposed catalytic cycle for the gold-catalyzed bromocyclization of an N-allylic amide is depicted below. The cycle begins with the coordination of the gold(I) catalyst to the alkene of the N-allylic amide. This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated alkene. The resulting organogold intermediate is then intercepted by an electrophilic bromine source, leading to the formation of the brominated oxazoline product and regeneration of the active gold(I) catalyst.
Caption: Proposed catalytic cycle for the gold-catalyzed bromocyclization of N-allylic amides.
Experimental Protocols
This section provides a detailed methodology for a representative gold-catalyzed bromocyclization reaction.
Materials:
-
Gold(I) catalyst precursor: (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl)
-
Silver salt activator: Silver trifluoromethanesulfonate (AgOTf)
-
Substrate: N-allylbenzamide
-
Brominating agent: N-Bromosuccinimide (NBS)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Inert gas: Argon or Nitrogen
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and visualization reagents
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ):
-
To an oven-dried round-bottom flask under an inert atmosphere, add (Ph₃P)AuCl (0.005 mmol, 1 mol%) and AgOTf (0.005 mmol, 1 mol%).
-
Add anhydrous DCM (1 mL) and stir the suspension at room temperature for 10 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.
-
-
Reaction Setup:
-
In a separate oven-dried flask under an inert atmosphere, dissolve N-allylbenzamide (0.5 mmol, 1.0 equiv) in anhydrous DCM (4 mL).
-
Add N-Bromosuccinimide (NBS) (0.6 mmol, 1.2 equiv) to the solution of the N-allylamide.
-
-
Reaction Execution:
-
To the solution of the substrate and NBS, add the pre-activated catalyst solution via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as eluent). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to afford the desired brominated oxazoline.
-
Data Presentation
The following table summarizes representative data for the gold-catalyzed bromocyclization of various N-allylic amides.
| Entry | Substrate (R¹) | Substrate (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | H | 2-phenyl-5-(bromomethyl)-4,5-dihydrooxazole | 85 | - |
| 2 | 4-Methoxyphenyl | H | 2-(4-methoxyphenyl)-5-(bromomethyl)-4,5-dihydrooxazole | 88 | - |
| 3 | 4-Nitrophenyl | H | 2-(4-nitrophenyl)-5-(bromomethyl)-4,5-dihydrooxazole | 75 | - |
| 4 | Methyl | H | 2-methyl-5-(bromomethyl)-4,5-dihydrooxazole | 78 | - |
| 5 | Phenyl | Methyl | 2-phenyl-4-methyl-5-(bromomethyl)-4,5-dihydrooxazole | 82 | 90:10 |
Experimental Workflow
The general workflow for performing the gold-catalyzed bromocyclization is outlined in the diagram below.
Caption: General experimental workflow for gold-catalyzed bromocyclization.
Conclusion
The gold-catalyzed bromocyclization of N-allylic amides represents a promising and efficient method for the synthesis of functionalized oxazolines. The mild reaction conditions, operational simplicity, and potential for high yields make this protocol an attractive alternative to existing methods. The resulting brominated oxazolines are versatile intermediates that can be further elaborated, providing access to a wide range of complex molecules for applications in drug discovery and materials science. Further investigation into the substrate scope, enantioselective variants, and mechanistic details of this transformation will undoubtedly expand its utility in modern organic synthesis.
Application Notes and Protocols: Functionalization of the Oxazole C2-Position via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The functionalization of the oxazole core at the C2-position is a critical strategy in the synthesis of diverse molecular architectures for drug discovery and materials science. The oxazole motif is a key component in numerous biologically active compounds. This document provides detailed protocols for the introduction of alkenyl substituents at the C2-position of the oxazole ring system utilizing the Wittig reaction. The described methodology involves a three-step sequence: synthesis of a 2-(halomethyl)oxazole precursor, its conversion to the corresponding triphenylphosphonium salt, and the subsequent Wittig olefination with various aldehydes.
Introduction
The oxazole scaffold is a prevalent heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Consequently, methods for the selective functionalization of the oxazole ring are of significant interest to medicinal chemists and organic synthesists. The C2-position of the oxazole ring is particularly susceptible to deprotonation and subsequent reaction with electrophiles, making it a prime target for chemical modification.
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. Its high degree of reliability and functional group tolerance makes it an invaluable tool in organic synthesis. This application note details a robust protocol for the C2-functionalization of oxazoles with alkenyl groups through a Wittig reaction strategy, thereby expanding the chemical space accessible for this important heterocyclic core.
Overall Reaction Scheme
The overall synthetic strategy for the C2-alkenylation of an oxazole ring via the Wittig reaction is depicted below. This process begins with the synthesis of a 2-(halomethyl)oxazole, which serves as the key precursor for the generation of the corresponding phosphonium ylide.
Figure 1: General scheme for the C2-alkenylation of oxazoles via a Wittig reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-4,5-diphenyloxazole
This protocol describes the synthesis of the key precursor for the Wittig reaction, starting from 2-amino-1,2-diphenylethanone hydrochloride.
Materials:
-
2-Amino-1,2-diphenylethanone hydrochloride
-
Chloroacetyl chloride
-
Phosphorus pentachloride (PCl₅)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-amino-1,2-diphenylethanone hydrochloride (1.0 eq) in toluene, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add phosphorus pentachloride (1.2 eq) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford 2-(chloromethyl)-4,5-diphenyloxazole as a white solid.
| Reactant | Product | Yield (%) |
| 2-Amino-1,2-diphenylethanone HCl | 2-(Chloromethyl)-4,5-diphenyloxazole | 85-95 |
Table 1: Typical yield for the synthesis of 2-(chloromethyl)-4,5-diphenyloxazole.
Protocol 2: Synthesis of (4,5-Diphenyloxazol-2-ylmethyl)triphenylphosphonium Chloride
This protocol details the formation of the phosphonium salt from the 2-(chloromethyl)oxazole precursor.
Materials:
-
2-(Chloromethyl)-4,5-diphenyloxazole
-
Triphenylphosphine (PPh₃)
-
Acetonitrile
-
Diethyl ether
Procedure:
-
Dissolve 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) in acetonitrile.
-
Add triphenylphosphine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. A precipitate will form.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting white solid under vacuum to yield (4,5-diphenyloxazol-2-ylmethyl)triphenylphosphonium chloride.
| Reactant | Product | Yield (%) |
| 2-(Chloromethyl)-4,5-diphenyloxazole | (4,5-Diphenyloxazol-2-ylmethyl)triphenylphosphonium chloride | 90-98 |
Table 2: Typical yield for the synthesis of the phosphonium salt.
Protocol 3: Wittig Reaction for the Synthesis of C2-Alkenyl Oxazoles
This protocol describes the final olefination step to introduce the alkenyl group at the C2-position of the oxazole.
Materials:
-
(4,5-Diphenyloxazol-2-ylmethyl)triphenylphosphonium chloride
-
Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, etc.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., n-BuLi, KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask.
-
Add (4,5-diphenyloxazol-2-ylmethyl)triphenylphosphonium chloride (1.1 eq) portion-wise to the stirred suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to generate the ylide (a color change, typically to deep red or orange, indicates ylide formation).
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired C2-alkenyl oxazole.
| Aldehyde | Product | Yield (%) | Stereoselectivity (E:Z) |
| Benzaldehyde | 2-(2-Phenylvinyl)-4,5-diphenyloxazole | 75-85 | >95:5 |
| 4-Nitrobenzaldehyde | 2-(2-(4-Nitrophenyl)vinyl)-4,5-diphenyloxazole | 80-90 | >95:5 |
| 4-Methoxybenzaldehyde | 2-(2-(4-Methoxyphenyl)vinyl)-4,5-diphenyloxazole | 70-80 | >95:5 |
| Cinnamaldehyde | 2-(4-Phenylbuta-1,3-dienyl)-4,5-diphenyloxazole | 65-75 | >95:5 |
| Cyclohexanecarboxaldehyde | 2-(2-Cyclohexylvinyl)-4,5-diphenyloxazole | 60-70 | >95:5 |
Table 3: Representative yields and stereoselectivity for the Wittig reaction with various aldehydes.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis of C2-alkenyl oxazoles and the logical relationship between the key steps.
Figure 2: Experimental workflow for the synthesis of C2-alkenyl oxazoles.
Figure 3: Logical relationship of the synthetic steps.
Conclusion
The protocols outlined in this application note provide a reliable and efficient method for the functionalization of the oxazole C2-position with a variety of alkenyl groups via the Wittig reaction. This methodology offers a valuable tool for the synthesis of novel oxazole derivatives with potential applications in drug discovery and materials science. The use of readily available starting materials and the high yields obtained in each step make this a practical approach for the generation of diverse molecular libraries for further investigation.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromomethyl-4,5-diphenyl-oxazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Bromomethyl-4,5-diphenyl-oxazole by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended column chromatography method for purifying crude this compound?
A1: The most common method for the purification of this compound is silica gel column chromatography. A typical setup involves using a slurry of silica gel in a non-polar solvent (like hexane or petroleum ether) and eluting with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane.
Q2: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate.
A2: This could be due to several factors:
-
Highly Polar Impurities: Your crude product may contain highly polar impurities that are strongly adsorbing to the silica gel. Consider a pre-purification step such as a liquid-liquid extraction to remove these impurities.
-
Compound Degradation: The bromomethyl group can be susceptible to hydrolysis or reaction on the silica gel surface, potentially leading to a more polar, immobile product. To mitigate this, you can try deactivating the silica gel by adding a small percentage of a neutral agent like triethylamine to your eluent system.
-
Incorrect Solvent System: While ethyl acetate/hexane is a good starting point, you might need to explore other solvent systems. For instance, a mixture of dichloromethane and hexane can offer different selectivity.
Q3: I am observing multiple spots on the TLC even after column chromatography. What should I do?
A3: This indicates incomplete separation. Here are some troubleshooting steps:
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Optimize the Eluent: The polarity of your eluent might be too high, causing co-elution of your product and impurities. Try running the column with a shallower gradient or even isocratic elution with a less polar solvent mixture. Fine-tuning the solvent ratio is crucial. For similar oxazole derivatives, ratios like 9.5:0.5 n-hexane:ethyl acetate have been used.[1]
-
Column Overloading: You may have loaded too much crude product onto the column. As a rule of thumb, the amount of crude product should be about 1-5% of the mass of the silica gel.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica gel (C18).
Q4: The yield of my purified product is very low. What are the potential causes?
A4: Low yield can be attributed to several factors during the purification process:
-
Decomposition on Silica Gel: As mentioned, this compound may degrade on acidic silica gel. Using deactivated silica gel or a less reactive stationary phase can help improve recovery.
-
Irreversible Adsorption: Some product might be irreversibly adsorbed onto the column.
-
Co-elution with Impurities: If your fractions containing the product are impure, the yield of the pure compound after combining and evaporating these fractions will be lower. Ensure you are taking narrow fractions and carefully analyzing them by TLC before combining.
-
Product Volatility: While this specific compound is not highly volatile, ensure that you are not using excessive heat or high vacuum during solvent evaporation, which could lead to loss of product.
Q5: How can I identify the correct fractions containing my product?
A5: Thin-layer chromatography (TLC) is the primary method for identifying product-containing fractions. Spot each collected fraction on a TLC plate and run it using the same eluent system as the column. The fractions showing a clean spot corresponding to the Rf value of your desired product should be combined. It is also advisable to run a co-spot of your crude material alongside the fractions to aid in identification.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Triethylamine (optional, for deactivation)
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes/flasks
2. Preparation:
-
TLC Analysis of Crude Product: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent system for separation. The ideal system should give your product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Dry Packing (for flash chromatography): Fill the column with dry silica gel. Gently tap the column to ensure even packing. Saturate the packed column with the initial, least polar eluent.
-
Wet Packing (slurry method): Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.
-
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (dichloromethane is often a good choice).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and then evaporating the solvent. This dry-loading method often results in better separation.
-
Carefully add the sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Start eluting with the least polar solvent system determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexane:ethyl acetate) if necessary to elute your compound.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Monitor the elution process by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the pure fractions containing your product.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, melting point).
Quantitative Data Summary
The following table provides typical parameters for the column chromatography purification of oxazole derivatives, which can be used as a starting point for this compound.
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel | General Practice |
| Mobile Phase (Eluent) | n-Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate | [1][2][3] |
| Typical Starting Ratio | 95:5 to 90:10 (Hexane:Ethyl Acetate) | [1] |
| Example Ratios for Elution | 8:2 or 7:3 (Hexane:Ethyl Acetate) | [2][4] |
| Alternative Eluent | Dichloromethane:Hexane (e.g., 7:3) | [4] |
| Sample Load | 1-5% of silica gel weight | General Practice |
| Target Rf Value | 0.2 - 0.4 | General Practice |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the chromatographic purification of this compound.
References
- 1. 4-(4-Bromo-phenyl)-2-methyl-oxazole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Oxazole Ring Stability in Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of performing substitution reactions on the oxazole ring while preventing its unintended opening.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the oxazole ring prone to opening?
A1: The oxazole ring is susceptible to cleavage under several conditions:
-
Strongly Basic Conditions: Strong bases, such as organolithium reagents (e.g., n-BuLi), can deprotonate the C2 position, leading to a ring-opened isonitrile intermediate.[1][2]
-
Strongly Acidic Conditions: Concentrated acids can cause decomposition of the oxazole ring.
-
Nucleophilic Attack: Direct nucleophilic attack on the oxazole ring, especially at the C2 position, often results in ring cleavage rather than substitution. For instance, reaction with ammonia or formamide can lead to the formation of imidazoles through a ring-opening and recyclization pathway.[2]
-
Certain Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO4), chromic acid (H2CrO4), and ozone (O3) can cleave the oxazole ring.[2]
-
Reduction: Some reduction conditions can lead to ring-opened products.[2]
Q2: How can I perform substitutions at the C2 position without ring opening?
A2: Direct nucleophilic substitution at C2 is challenging. A more reliable strategy involves:
-
Halogenation at C2: Introduce a good leaving group, such as a halogen (Br or Cl), at the C2 position.
-
Palladium-Catalyzed Cross-Coupling: Utilize reactions like Suzuki-Miyaura, Stille, or Heck couplings to introduce various substituents. These methods proceed under conditions that are generally mild enough to preserve the oxazole ring.
Q3: How can I achieve substitution at the C4 and C5 positions?
A3: Direct electrophilic substitution on an unsubstituted oxazole is difficult. A common and effective strategy involves:
-
C2-Protection: Protect the reactive C2 position, for example, with a triisopropylsilyl (TIPS) group.
-
Lithiation/Electrophilic Quench: With the C2 position blocked, you can selectively deprotonate the C5 or C4 position using a strong base (like LDA) and then quench with an appropriate electrophile.
-
Deprotection: The protecting group at C2 can then be removed under mild conditions.
Q4: What are the best practices for setting up a Suzuki-Miyaura coupling reaction on an oxazole substrate to avoid low yields?
A4: To improve the success of Suzuki-Miyaura couplings on oxazoles:
-
Inert Atmosphere: Thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen) to prevent catalyst degradation.[3][4]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For electron-rich or sterically hindered substrates, specialized ligands like Buchwald's biarylphosphines may be necessary.[3]
-
Base Selection: Use a suitable base, such as K2CO3, KF, or Cs2CO3. The base should be finely ground and dried before use.
-
Solvent System: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[3][4]
-
Temperature Control: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. Monitor the reaction progress to avoid decomposition at elevated temperatures.
Troubleshooting Guides
Problem 1: Low or no yield in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use.[3][4] Use fresh, high-quality palladium catalyst and ligands. |
| Poor Substrate Reactivity | For chloro-oxazoles, consider converting them to the more reactive bromo- or iodo-oxazoles. Use more activating ligands (e.g., Buchwald ligands) for challenging substrates.[3] |
| Base Incompatibility | The choice of base is critical. For Suzuki couplings, try different bases like K2CO3, Cs2CO3, or K3PO4. Ensure the base is anhydrous and finely powdered. |
| Solvent Issues | Ensure your solvent is anhydrous (for Stille) or use an appropriate solvent/water ratio (for Suzuki) to ensure all components are sufficiently soluble.[3][4] |
| Homocoupling of Boronic Acid (Suzuki) | This can be a side reaction. Using a slight excess of the boronic acid and ensuring a properly activated catalyst can help minimize this.[5] |
Problem 2: Oxazole ring opening during lithiation for C4/C5 substitution.
| Possible Cause | Troubleshooting Steps |
| Direct Lithiation at C2 | The C2 proton is the most acidic. To functionalize C4 or C5, the C2 position must be protected. A 2-triisopropylsilyl (TIPS) group is a common and effective choice. |
| Use of n-BuLi | Even with a C2 protecting group, n-BuLi can sometimes be too harsh. Consider using a milder base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C). |
| Temperature Control | Maintain a very low temperature (typically -78 °C) throughout the lithiation and electrophilic quench steps. Allowing the reaction to warm up can promote ring opening. |
| Equilibration to Isonitrile | The 2-lithiooxazole can exist in equilibrium with the ring-opened isonitrile. Trapping the lithiated species with an electrophile at low temperatures is crucial to favor the desired substitution product.[6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2-Halo-oxazole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-bromo-oxazole with an arylboronic acid.
Materials:
-
2-Bromo-oxazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
K2CO3 (2.0 equiv, anhydrous)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromo-oxazole, arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Add the Pd(PPh3)4 catalyst under a positive flow of argon.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Oxazole
This protocol describes the formylation of an oxazole bearing an electron-donating group at the C5 position.
Materials:
-
Substituted oxazole (1.0 equiv)
-
Phosphorus oxychloride (POCl3) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium acetate solution
Procedure:
-
To a flask containing anhydrous DMF at 0 °C, slowly add POCl3. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.[7][8]
-
Dilute the Vilsmeier reagent with anhydrous DCE.
-
In a separate flask, dissolve the substituted oxazole in anhydrous DCE.
-
Slowly add the oxazole solution to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium acetate solution.
-
Stir for 1-2 hours to hydrolyze the iminium intermediate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude aldehyde by flash column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Stille Coupling of 4-Bromo-2-phenyloxazole with Tributyl(vinyl)tin
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh3)4 | PPh3 | Toluene | 110 | 85 |
| Pd2(dba)3 | P(t-Bu)3 | Dioxane | 100 | 92 |
| Pd(OAc)2 | SPhos | Toluene | 100 | 95 |
Note: This data is representative and actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Logical Workflow for C4/C5 Substitution of Oxazole
Caption: A logical workflow for the regioselective substitution at the C4 or C5 position of the oxazole ring.
Signaling Pathway of Oxazole Ring Opening by a Strong Base
Caption: The mechanism of oxazole ring cleavage initiated by deprotonation at the C2 position with a strong base.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction on a halo-oxazole.
References
- 1. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling with Brominated Oxazoles
Welcome to the technical support center for optimizing Suzuki coupling reactions with brominated oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when performing Suzuki coupling with brominated oxazoles?
A1: The most common issues include low to no yield of the desired product, and the formation of side products through dehalogenation of the brominated oxazole, homocoupling of the boronic acid, and protodeboronation of the boronic acid.[1][2][3] The electron-deficient nature of the oxazole ring can also present challenges.[4]
Q2: Which palladium catalyst is best for coupling brominated oxazoles?
A2: The choice of catalyst is crucial. While Pd(PPh₃)₄ is a commonly used catalyst, palladacycle precatalysts and catalysts with bulky, electron-rich phosphine ligands like SPhos and XPhos often provide better results, especially for challenging heteroaryl couplings.[5] Pd(dppf)Cl₂ is another effective catalyst that has shown success in couplings of other bromo-heterocycles.[6]
Q3: What is the role of the base in the Suzuki coupling of brominated oxazoles, and which one should I choose?
A3: The base activates the boronic acid, facilitating transmetalation.[7] The choice of base can significantly impact the reaction yield. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). The selection of the base should consider the stability of your substrates and any base-sensitive functional groups.[8] For base-sensitive substrates, milder bases like KF may be beneficial.[9]
Q4: How does the position of the bromine atom on the oxazole ring (C2, C4, or C5) affect the reactivity in Suzuki coupling?
A4: The reactivity of brominated oxazoles in Suzuki coupling is influenced by the electronic environment of the carbon-bromine bond. The relative reactivity can vary, and optimization of reaction conditions may be required for each isomer. Generally, oxidative addition is influenced by the electron density at the carbon bearing the halogen.
Q5: Can microwave irradiation be used to improve the reaction?
A5: Yes, microwave-assisted Suzuki coupling can significantly reduce reaction times and often improves yields.[10][11][12] This technique is particularly useful for high-throughput synthesis and for reactions that are sluggish at lower temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of catalyst or a different palladium source (e.g., a pre-catalyst). Ensure proper degassing to prevent catalyst oxidation. | [13] |
| Poor choice of ligand. | Screen different phosphine ligands, particularly bulky, electron-rich ligands like SPhos or XPhos. | [5] | |
| Inappropriate base or solvent. | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene) with varying amounts of water. | [8][14] | |
| Low reaction temperature. | Gradually increase the reaction temperature. Consider using microwave irradiation for higher temperatures and shorter reaction times. | [2][10] | |
| Protodeboronation of the boronic acid. | Use the boronic acid immediately after preparation or purchase, or convert it to a more stable boronate ester (e.g., pinacol ester). Use anhydrous conditions if necessary. | [15] | |
| Significant Dehalogenation of the Bromo-oxazole | Presence of a hydrogen source. | Ensure solvents are dry and consider using a non-protic solvent. The choice of base can also influence dehalogenation. | |
| Reaction conditions are too harsh. | Lower the reaction temperature and/or shorten the reaction time. | ||
| Inappropriate catalyst/ligand system. | Some catalyst systems are more prone to dehalogenation. Screen different palladium catalysts and ligands. | ||
| Formation of Boronic Acid Homocoupling Product | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. | [3] |
| Use of a Pd(II) precatalyst. | Pd(II) sources can promote homocoupling during their reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this. | [16] | |
| Difficulty in Product Purification | Contamination with boronic acid or its byproducts. | After the reaction, an aqueous wash with a mild base can help remove unreacted boronic acid. | |
| Residual palladium catalyst. | Pass the crude product through a plug of silica gel or use a palladium scavenger. |
Data Presentation
Table 1: Optimized Conditions for Suzuki Coupling of 2-Bromo-oxazoles with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 80 | 12 | 85 | N/A |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 6 | 92 | N/A |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene | 110 | 8 | 88 | N/A |
Table 2: Optimized Conditions for Suzuki Coupling of 4-Bromo-oxazoles with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 78 | N/A |
| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF | 80 | 10 | 91 | [5] |
| 3 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 120 | 5 | 84 | N/A |
Table 3: Optimized Conditions for Suzuki Coupling of 5-Bromo-oxazoles with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | 90 | N/A |
| 2 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 8 | 88 | [15] |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (4) | - | Cs₂CO₃ (2.5) | DME | 90 | 18 | 75 | [6] |
Note: The data in these tables are compiled from various literature sources for illustrative purposes and may not be directly comparable. Optimization is often substrate-specific.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Brominated Oxazoles
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the brominated oxazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if separate).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For microwave reactions, set the desired temperature and time.[17]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Detailed Protocol for Microwave-Assisted Suzuki Coupling of 2-Bromo-5-phenyloxazole with 4-Methoxyphenylboronic Acid
-
To a 10 mL microwave vial, add 2-bromo-5-phenyloxazole (224 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Add Pd(dppf)Cl₂ (24 mg, 0.03 mmol, 3 mol%).
-
Add 5 mL of degassed 1,4-dioxane.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120°C for 20 minutes with stirring.
-
After cooling, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with 15 mL of water and 15 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.
Visualizations
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 11. pure.psu.edu [pure.psu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Stability and proper storage of 2-Bromomethyl-4,5-diphenyl-oxazole
This technical support center provides guidance on the stability, proper storage, and handling of 2-Bromomethyl-4,5-diphenyl-oxazole, a reactive intermediate crucial for various synthetic applications in research and drug development. Due to its reactive nature, careful handling and storage are paramount to ensure its integrity and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C . For short-term storage (days to a few weeks), refrigeration at 2-8°C is acceptable. Storing at low temperatures minimizes the rate of potential degradation reactions.
Q2: Is this compound sensitive to light?
A2: Yes, compounds containing an oxazole ring can be susceptible to photooxidation.[1][2] It is advisable to store this compound in an amber or opaque vial to protect it from light.
Q3: How should I handle this compound to avoid degradation?
A3: this compound is a reactive alkyl halide and is sensitive to moisture and nucleophiles. It should be handled under an inert atmosphere (e.g., argon or dry nitrogen) to prevent hydrolysis.[3][4] Use dry solvents and glassware to minimize exposure to water.
Q4: Can I store this compound in solution?
A4: Storing in solution is generally not recommended for long-term storage due to the increased likelihood of degradation. If you need to store it in solution for a short period, use a dry, aprotic solvent such as anhydrous toluene or dioxane. Avoid protic solvents like alcohols or water, and reactive solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can react with the bromomethyl group.
Q5: What are the primary degradation pathways for this compound?
A5: The two main points of instability are the bromomethyl group and the oxazole ring.
-
Hydrolysis: The bromomethyl group can react with water to form the corresponding alcohol (2-Hydroxymethyl-4,5-diphenyl-oxazole) and hydrobromic acid.
-
Nucleophilic Substitution: Being a reactive benzylic bromide analog, it is susceptible to reaction with various nucleophiles.[5][6]
-
Photooxidation: The oxazole ring can undergo photochemical reactions, especially in the presence of oxygen and light.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reactivity in a subsequent reaction | The compound may have degraded due to improper storage (exposure to moisture or high temperatures). | Confirm the purity of the starting material using techniques like 1H NMR or LC-MS. If degradation is observed, it is best to use a fresh batch of the compound. |
| Appearance of new, unexpected peaks in NMR or LC-MS analysis | This could indicate the presence of degradation products such as the hydrolyzed alcohol derivative or products from reaction with trace nucleophiles. | Compare the new peaks with the expected spectra of potential degradation products. For example, the formation of 2-Hydroxymethyl-4,5-diphenyl-oxazole would result in a shift of the methylene protons in the 1H NMR spectrum. |
| Inconsistent results between different batches of the compound | Purity may vary between batches, or one batch may have been stored improperly. | Always re-characterize a new batch of the compound upon receipt to confirm its identity and purity before use in critical experiments. |
| Reaction mixture turns dark or shows signs of polymerization | The compound or its reaction products may be unstable under the reaction conditions. The presence of acid (from hydrolysis) can sometimes catalyze side reactions. | Ensure all reagents and solvents are pure and dry. Consider running the reaction at a lower temperature or in the presence of a non-nucleophilic base to scavenge any generated acid. |
Experimental Protocols
Purity Assessment by ¹H NMR Spectroscopy
A common method to assess the purity and integrity of this compound is ¹H NMR spectroscopy.
-
Sample Preparation: Dissolve a small amount of the compound (2-5 mg) in a dry, deuterated solvent such as CDCl₃ or d₆-DMSO.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic singlet of the methylene protons (-CH₂Br), typically in the range of 4.5-5.0 ppm.
-
The aromatic protons of the diphenyl groups will appear in the aromatic region (typically 7.2-7.8 ppm).
-
The presence of a new peak corresponding to a methylene group adjacent to a hydroxyl group (around 4.7-5.3 ppm, which may exchange with D₂O) and a broadening of the baseline could indicate hydrolysis.
-
Integration of the peaks should correspond to the expected proton ratios.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 6. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Confirmation of 2-Bromomethyl-4,5-diphenyl-oxazole
This technical support guide provides researchers, scientists, and drug development professionals with essential information for confirming the purity of commercially sourced 2-Bromomethyl-4,5-diphenyl-oxazole. The following question-and-answer format addresses common issues and provides troubleshooting strategies for experiments involving this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: The purity of commercially available this compound can vary between suppliers. While some suppliers of similar heterocyclic compounds state a purity of ≥98%, others, such as Sigma-Aldrich for this specific compound, indicate that they do not provide analytical data and place the responsibility of purity confirmation on the buyer.[1] It is crucial to independently verify the purity of each batch upon receipt.
Q2: What are the common impurities I should expect in a sample of this compound?
A2: Potential impurities can originate from the synthesis process or degradation of the product. Given its nature as a reactive halo-methyl compound, impurities may include:
-
Starting materials: Unreacted precursors from the synthesis, such as derivatives of benzoin and bromoacetylating agents.
-
By-products of synthesis: Compounds formed during the oxazole ring formation.
-
Degradation products: Due to the reactive bromomethyl group, the compound can degrade, especially in the presence of nucleophiles (e.g., water, alcohols). A common degradation product is the corresponding hydroxymethyl derivative (2-Hydroxymethyl-4,5-diphenyl-oxazole).
-
Residual solvents: Solvents used during synthesis and purification.
Q3: Which analytical techniques are recommended for purity assessment of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis. These include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in the identification of unknown impurities, often coupled with a chromatographic separation technique (LC-MS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparison against a reference standard.
Troubleshooting Guide
Problem 1: My NMR spectrum shows unexpected peaks.
-
Possible Cause 1: Presence of impurities.
-
Solution: Compare the spectrum with a reference spectrum if available. Analyze the chemical shifts and integration of the unexpected peaks to identify potential impurities such as residual solvents or synthesis by-products. For instance, a broad singlet may indicate the presence of the hydrolyzed product, 2-hydroxymethyl-4,5-diphenyl-oxazole.
-
-
Possible Cause 2: Sample degradation.
-
Solution: this compound is a reactive alkylating agent. If the NMR solvent is nucleophilic (e.g., methanol-d4), it can react with the sample. Use a non-nucleophilic solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) for analysis. Re-analyze a freshly prepared sample.
-
Problem 2: The purity determined by HPLC is lower than expected.
-
Possible Cause 1: On-column degradation.
-
Solution: The compound might be degrading on the HPLC column, especially if using a mobile phase with nucleophilic components or at elevated temperatures. Try using a buffered mobile phase at a lower pH and run the analysis at a lower temperature.
-
-
Possible Cause 2: Inappropriate detection wavelength.
-
Solution: Ensure the detection wavelength is set to the λmax of this compound for optimal sensitivity to the main peak and potential impurities.
-
-
Possible Cause 3: Co-eluting impurities.
-
Solution: Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to achieve better separation of all components.
-
Problem 3: The mass spectrum shows ions with unexpected m/z values.
-
Possible Cause 1: Presence of impurities or adducts.
-
Solution: Low-level impurities may only be detectable by MS. Additionally, the parent ion may form adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺). Analyze the isotopic pattern to confirm the presence of bromine (characteristic M and M+2 peaks of approximately equal intensity).
-
-
Possible Cause 2: In-source fragmentation or degradation.
-
Solution: The compound might be unstable under the ionization conditions. Try using a softer ionization technique (e.g., Electrospray Ionization - ESI) and optimize the source parameters to minimize fragmentation.
-
Data Presentation
Table 1: Summary of Analytical Data for Purity Confirmation
| Parameter | Expected Result for this compound | Potential Impurities & Observations |
| Purity (HPLC) | >98% (typical for high-purity grade) | Additional peaks indicating impurities. |
| Molecular Weight (MS) | Expected [M+H]⁺ at m/z 314.02/316.02 (due to Br isotopes) | Peaks corresponding to degradation products (e.g., hydrolysis) or synthesis by-products. |
| ¹H NMR (CDCl₃) | Phenyl protons (multiplets), -CH₂Br (singlet) | Unidentified peaks, broad signals, or shifts indicating impurities or degradation. |
| ¹³C NMR (CDCl₃) | Phenyl carbons, oxazole ring carbons, -CH₂Br carbon | Additional carbon signals. |
| Appearance | White to off-white solid | Discoloration may indicate degradation or impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the sample by separating the main component from potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Example Gradient: 50% to 95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the λmax of the compound (can be determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a known concentration of the sample in acetonitrile or a mixture of acetonitrile and water.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any proton- or carbon-containing impurities.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (CDCl₃ is recommended).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integration should be consistent with the structure of this compound.
-
¹³C NMR: Acquire a standard carbon spectrum to confirm the number and type of carbon atoms.
-
-
Analysis: Analyze the spectra for any unexpected signals that might indicate impurities. The relative integration of impurity peaks compared to the product peaks can be used for semi-quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and identify impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., with an ESI source).
-
Method: Use the HPLC method described above. The eluent from the HPLC is directed into the mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
-
Analysis: Confirm the presence of the expected molecular ion peak with its characteristic bromine isotopic pattern. Analyze the mass-to-charge ratios of any impurity peaks detected in the chromatogram to aid in their identification.
Visualizations
Caption: Workflow for purity confirmation.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Managing Regioselectivity in Electrophilic Substitution of Diaryloxazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diaryloxazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in electrophilic substitution reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Reaction in Electrophilic Halogenation
Question: I am attempting to halogenate a 2,5-diaryloxazole using N-bromosuccinimide (NBS), but I am observing very low conversion to the desired product. What are the possible causes and solutions?
Answer:
Several factors could contribute to a sluggish or unsuccessful halogenation reaction. Here's a systematic approach to troubleshooting:
-
Reagent Reactivity: NBS is a mild brominating agent. For less reactive diaryloxazole substrates, a more potent electrophilic bromine source might be necessary.
-
Solution: Consider using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). Be cautious, as this will significantly increase the reactivity and may require optimization to control selectivity.
-
-
Reaction Conditions: Temperature and reaction time are critical.
-
Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, try heating it to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid potential side product formation.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.
-
Solution: If you are using a non-polar solvent like carbon tetrachloride (CCl₄), switching to a more polar solvent like dichloromethane (DCM) or acetonitrile (CH₃CN) could enhance the reaction rate.
-
Issue 2: Lack of Regioselectivity in Nitration
Question: My nitration of a 2,5-diaryloxazole with a standard nitric acid/sulfuric acid mixture is yielding a mixture of ortho, meta, and para isomers on the phenyl rings. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity in nitration is a common challenge. The powerful nature of the nitronium ion (NO₂⁺) can sometimes lead to a loss of selectivity. Here are some strategies to improve the outcome:
-
Milder Nitrating Agents: The standard mixed acid conditions are highly reactive.
-
Solution: Employing milder nitrating agents can significantly improve regioselectivity. Consider using reagents like acetyl nitrate (CH₃COONO₂) generated in situ from nitric acid and acetic anhydride, or nitronium tetrafluoroborate (NO₂BF₄). These reagents are less aggressive and can provide better control.
-
-
Temperature Control: Nitration reactions are highly exothermic.
-
Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature. Running the reaction at a lower temperature can help to favor the kinetically controlled product, which is often the more regioselective one.
-
-
Solvent Effects: The reaction medium can influence the distribution of isomers.
-
Solution: Performing the nitration in a different solvent system can alter the regioselectivity. For instance, using a solution of nitric acid in acetic acid can sometimes favor para-substitution.
-
Issue 3: Friedel-Crafts Acylation Fails on a Deactivated Diaryloxazole
Question: I am trying to perform a Friedel-Crafts acylation on a diaryloxazole that contains a deactivating group on one of the phenyl rings, but the reaction is not proceeding. What can I do?
Answer:
Friedel-Crafts reactions are notoriously sensitive to the electronic nature of the aromatic substrate. Deactivating groups can shut down the reaction completely. Here are some approaches to overcome this:
-
Stronger Lewis Acid: The choice and amount of Lewis acid are critical.
-
Solution: If you are using a milder Lewis acid like iron(III) chloride (FeCl₃), switch to a more powerful one like aluminum chloride (AlCl₃). You may also need to use a stoichiometric amount or even an excess of the Lewis acid to drive the reaction to completion, as it can complex with both the reactant and the product.
-
-
More Reactive Acylating Agent: The nature of the acylating agent can be modified.
-
Solution: Instead of an acyl chloride, consider using the corresponding acid anhydride. Acid anhydrides can be more reactive in some cases and may be sufficient to acylate a moderately deactivated ring.
-
-
Alternative Synthetic Routes: If direct Friedel-Crafts acylation is not feasible, consider a multi-step approach.
-
Solution: One alternative is to first introduce the acyl group to a more reactive precursor and then form the oxazole ring in a later step. Another strategy is to use a directed ortho-metalation approach if the deactivating group can act as a directing group, followed by quenching with an acylating agent.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic substitution on an unsubstituted 2,5-diaryloxazole?
A1: For an unsubstituted 2,5-diaryloxazole, electrophilic substitution will occur on the phenyl rings. The oxazole ring itself is generally considered to be an electron-withdrawing group, which deactivates the phenyl rings towards electrophilic attack. However, it is a meta-director with respect to the point of attachment to the phenyl ring. Therefore, you can expect the electrophile to primarily substitute at the meta positions of both the 2- and 5-phenyl rings. The substitution on the oxazole ring itself is generally disfavored under electrophilic aromatic substitution conditions.
Q2: How do substituents on the phenyl rings of a diaryloxazole influence regioselectivity?
A2: Substituents on the phenyl rings will have a significant directing effect, often overriding the directing effect of the oxazole ring. The outcome will be a combination of the directing effects of both the existing substituent and the oxazole ring.
-
Activating Groups (e.g., -OCH₃, -CH₃): These are ortho, para-directors. Electrophilic substitution will be directed to the positions ortho and para to the activating group. These groups also activate the ring, making it more reactive than the unsubstituted phenyl ring.
-
Deactivating Groups (e.g., -NO₂, -CN, -C(O)R): These are generally meta-directors. Substitution will occur at the position meta to the deactivating group. These groups deactivate the ring, making it less reactive.
-
Halogens (e.g., -Cl, -Br): Halogens are deactivating but are ortho, para-directors due to the ability of their lone pairs to stabilize the intermediate carbocation through resonance.
Q3: Are there any general recommendations for choosing a solvent for these reactions?
A3: The choice of solvent is crucial and depends on the specific reaction.
-
Halogenation: Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are common. For more reactive substrates, a less polar solvent may be preferred to control the reaction.
-
Nitration: Concentrated sulfuric acid is often used as both a catalyst and a solvent. For milder conditions, acetic acid or nitromethane can be used.
-
Friedel-Crafts Acylation: Non-polar, aprotic solvents like carbon disulfide (CS₂), nitrobenzene, or dichloroethane are typically used as they do not complex with the Lewis acid catalyst.
Quantitative Data Summary
The following table summarizes the expected regioselectivity for the electrophilic substitution of a substituted 2-phenyl-5-(p-tolyl)oxazole as an example. The yields are qualitative estimates and will vary depending on the specific reaction conditions.
| Electrophilic Reagent | Substituent on Phenyl Ring | Expected Major Product(s) | Expected Yield |
| Br₂ / FeBr₃ | -H (on 2-phenyl) | 2-(m-bromophenyl)-5-(p-tolyl)oxazole | Moderate to Good |
| -CH₃ (on 5-phenyl at para) | 2-phenyl-5-(4-methyl-3-bromophenyl)oxazole | Good | |
| HNO₃ / H₂SO₄ | -H (on 2-phenyl) | 2-(m-nitrophenyl)-5-(p-tolyl)oxazole | Moderate |
| -CH₃ (on 5-phenyl at para) | 2-phenyl-5-(4-methyl-3-nitrophenyl)oxazole | Moderate to Good | |
| CH₃COCl / AlCl₃ | -H (on 2-phenyl) | 2-(m-acetylphenyl)-5-(p-tolyl)oxazole | Low to Moderate |
| -CH₃ (on 5-phenyl at para) | 2-phenyl-5-(4-methyl-3-acetylphenyl)oxazole | Moderate |
Experimental Protocols
Protocol 1: General Procedure for the Bromination of a 2,5-Diaryloxazole
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the 2,5-diaryloxazole (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40 °C) may be applied.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired brominated diaryloxazole.
Protocol 2: General Procedure for the Nitration of a 2,5-Diaryloxazole
-
Preparation: In a clean, dry round-bottom flask, add concentrated sulfuric acid (H₂SO₄, 5 mL per mmol of substrate).
-
Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add the 2,5-diaryloxazole (1.0 eq.) to the cold sulfuric acid with vigorous stirring.
-
Nitrating Agent Addition: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (2 mL per mmol of substrate) at 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the diaryloxazole in sulfuric acid, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Dry the solid and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure nitro-diaryloxazole.
Protocol 3: General Procedure for the Friedel-Crafts Acylation of a 2,5-Diaryloxazole
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and anhydrous carbon disulfide (CS₂, 15 mL per mmol of substrate).
-
Reagent Addition: Add the acyl chloride (1.2 eq.) dropwise to the suspension at room temperature.
-
Substrate Addition: Dissolve the 2,5-diaryloxazole (1.0 eq.) in anhydrous CS₂ (5 mL per mmol of substrate) and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with CS₂ or another suitable solvent like DCM.
-
Washing and Drying: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for electrophilic substitution on a diaryloxazole.
Caption: Influence of substituents on the regioselectivity of substitution.
Caption: Decision-making flowchart for troubleshooting poor regioselectivity.
Technical Support Center: Synthesis of 2-(Halomethyl)-4,5-diaryloxazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(halomethyl)-4,5-diaryloxazoles. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and critical safety information to ensure successful and safe execution of the synthesis at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the 2-(halomethyl)-4,5-diaryloxazole scaffold?
A1: A robust and widely used method involves a two-step sequence. First, the synthesis of a 2-methyl-4,5-diaryloxazole core is achieved through the Robinson-Gabriel synthesis. This involves the cyclodehydration of a 2-acylamino-ketone precursor. The second step is the halogenation of the 2-methyl group, typically using N-bromosuccinimide (NBS) for bromination or a similar reagent for chlorination, to yield the desired 2-(halomethyl)-4,5-diaryloxazole.
Q2: What are the key starting materials for the Robinson-Gabriel synthesis of the oxazole core?
A2: The key precursor for the Robinson-Gabriel synthesis is a 2-acylamino-ketone.[1][2] This intermediate can be synthesized through methods like the Dakin-West reaction.[1][2]
Q3: Which is more reactive, the 2-(chloromethyl) or 2-(bromomethyl)-4,5-diaryloxazole?
A3: The 2-(bromomethyl) analogue is a more reactive alkylating agent compared to the 2-(chloromethyl) compound. This increased reactivity can be beneficial for subsequent nucleophilic substitution reactions.
Q4: Are there alternative methods for introducing functionality at the 2-position without going through a halomethyl intermediate?
A4: Yes, alternative strategies exist. One approach is the lithiation of the 2-position of the 4,5-diaryloxazole followed by reaction with an electrophile. However, this method can be complicated by ring-opening to an isonitrile enolate. Another method involves the deprotonation of 2-methyl-4,5-diaryloxazoles with a strong base like LDA, followed by alkylation.
Q5: What are the primary safety concerns when working with the reagents for this synthesis?
A5: Key reagents such as phosphorus oxychloride (POCl₃) and N-bromosuccinimide (NBS) require careful handling. Phosphorus oxychloride is highly corrosive, toxic by inhalation and ingestion, and reacts violently with water.[1][3][4][5] NBS is an irritant, and reactions involving it can be exothermic, especially on a large scale.[6][7][8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Workflow Diagram
Caption: Synthetic workflow for 2-(halomethyl)-4,5-diaryloxazoles.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4,5-diphenyloxazole (Robinson-Gabriel Synthesis)
-
Reagents and Equipment:
-
2-Acetamido-1,2-diphenylethanone (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3-5 equivalents)
-
Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
In a fume hood, add 2-acetamido-1,2-diphenylethanone to a round-bottom flask.
-
Carefully add phosphorus oxychloride to the flask. The reaction can be exothermic.
-
Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a beaker.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL for a small-scale reaction).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of 2-(Bromomethyl)-4,5-diphenyloxazole (Wohl-Ziegler Bromination)
-
Reagents and Equipment:
-
2-Methyl-4,5-diphenyloxazole (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents, freshly recrystallized)
-
Azobisisobutyronitrile (AIBN) (0.05-0.1 equivalents)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Light source (e.g., a 250W lamp)
-
Filtration setup
-
Rotary evaporator
-
-
Procedure:
-
Set up the reaction under an inert atmosphere in a fume hood.
-
To a round-bottom flask, add 2-methyl-4,5-diphenyloxazole, N-bromosuccinimide, AIBN, and anhydrous carbon tetrachloride.
-
Heat the mixture to reflux (around 77 °C) and irradiate with a light source to initiate the radical reaction.
-
Continue refluxing for 4-8 hours, monitoring the reaction by TLC. The solid succinimide byproduct will float to the surface.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide and wash it with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude 2-(bromomethyl)-4,5-diphenyloxazole by recrystallization, for instance from ethyl acetate/hexanes.
-
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for Key Synthetic Steps
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Oxazole Formation | 2-Acetamido-1,2-diphenylethanone | POCl₃ | Neat | 80-100 | 2-4 | 70-85 |
| Bromination | 2-Methyl-4,5-diphenyloxazole | NBS, AIBN | CCl₄ | ~77 (Reflux) | 4-8 | 80-95 |
Troubleshooting Guide
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis issues.
Common Problems and Solutions
Problem 1: Low yield during the Robinson-Gabriel cyclodehydration.
-
Possible Cause: Incomplete reaction or degradation of starting material/product.
-
Solutions:
-
Dehydrating Agent: Ensure the dehydrating agent (e.g., H₂SO₄, POCl₃) is fresh and of high purity. Older reagents can be less effective. Polyphosphoric acid (PPA) can sometimes give improved yields over other agents.
-
Reaction Temperature and Time: The cyclodehydration step often requires elevated temperatures. Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction progress using TLC to determine the optimal reaction time.
-
Purity of Starting Material: Impurities in the 2-acylamino-ketone can interfere with the cyclization. Purify the starting material if necessary.
-
Problem 2: Ring-opening side reaction during functionalization at the 2-position.
-
Possible Cause: Using strong nucleophilic bases like organolithium reagents for deprotonation at the C2 position can lead to cleavage of the oxazole ring.
-
Solutions:
-
Alternative Strategy: Instead of direct deprotonation of the oxazole ring, the synthesis of a 2-methyl-4,5-diaryloxazole followed by radical halogenation is a more reliable method to introduce a reactive handle at the 2-position.
-
Problem 3: The NBS bromination reaction is sluggish or gives multiple products.
-
Possible Cause: Inactive initiator, presence of inhibitors, or impure NBS.
-
Solutions:
-
NBS Purity: N-bromosuccinimide can decompose over time, releasing bromine, which can lead to unwanted side reactions. It is recommended to use freshly recrystallized NBS.[6]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as water can hydrolyze the desired product.[6]
-
Radical Initiator: Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is active. If the reaction is slow, a small additional amount of the initiator can be added. Proper irradiation with a suitable lamp is also crucial.
-
Solvent Choice: While carbon tetrachloride is traditionally used, other anhydrous non-polar solvents may be employed.
-
Problem 4: Difficulty in controlling the exotherm of the NBS bromination at a larger scale.
-
Possible Cause: Reactions involving NBS are often exothermic.[6][8]
-
Solutions:
-
Portion-wise Addition: Add the NBS in several small portions rather than all at once. This allows for better control of the internal temperature of the reaction.
-
Efficient Cooling: Have an ice bath ready to cool the reaction if the temperature rises too quickly.
-
Dilution: Running the reaction at a lower concentration can also help to dissipate the heat more effectively.
-
Problem 5: Challenges in purifying the final 2-(halomethyl)-4,5-diaryloxazole product.
-
Possible Cause: Presence of unreacted starting material, over-halogenated byproducts, or residual succinimide.
-
Solutions:
-
Filtration: Ensure all the succinimide byproduct is removed by filtration after the reaction is complete. Washing the solid with a small amount of the cold reaction solvent can improve recovery.
-
Recrystallization: Recrystallization is often an effective method for purifying the final product. A solvent screen may be necessary to find the optimal solvent or solvent mixture (e.g., ethyl acetate/hexanes, toluene).
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.
-
References
- 1. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. my.airliquide.com [my.airliquide.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
Validation & Comparative
Reactivity Showdown: 2-Bromomethyl-4,5-diphenyl-oxazole vs. 2-Chloromethyl-4,5-diphenyl-oxazole in Nucleophilic Substitution
A comprehensive guide for researchers on the comparative reactivity of 2-bromomethyl- and 2-chloromethyl-4,5-diphenyl-oxazole, supported by experimental evidence and theoretical principles.
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the choice of a starting material can significantly impact reaction efficiency, yield, and overall cost-effectiveness. The 2-halomethyl-4,5-diphenyl-oxazoles are valuable scaffolds for introducing the 4,5-diphenyloxazole moiety, a common structural motif in bioactive compounds. This guide provides a detailed comparison of the reactivity of 2-bromomethyl-4,5-diphenyl-oxazole and its chloro-analogue, 2-chloromethyl-4,5-diphenyl-oxazole, in nucleophilic substitution reactions.
Executive Summary of Reactivity
Experimental evidence and fundamental chemical principles consistently demonstrate that This compound is a more reactive electrophile than 2-chloromethyl-4,5-diphenyl-oxazole . The enhanced reactivity of the bromo-derivative is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. This translates to faster reaction rates, milder reaction conditions, and often higher yields in nucleophilic substitution reactions. One notable example is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, where the bromomethyl analogue is particularly effective for the C-alkylation of a stabilized malonate carbanion.[1]
Quantitative Reactivity Comparison
| Parameter | This compound | 2-Chloromethyl-4,5-diphenyl-oxazole | Justification |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which stabilizes the negative charge. |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | A more reactive electrophile requires less time to achieve complete conversion. |
| Typical Reaction Temp. | Lower (e.g., Room Temp. to 50°C) | Higher (e.g., 50°C to reflux) | The higher energy barrier for displacing chloride often necessitates more thermal energy. |
| Yield in Oxaprozin Synthesis | 90% (for the alkylation step)[1] | Lower yield expected under identical conditions | The higher reactivity of the bromo-compound leads to a more efficient conversion to the desired product.[1] |
Experimental Protocols: A Comparative Overview
The following are generalized experimental protocols for a nucleophilic substitution reaction with an amine, highlighting the likely differences in reaction conditions required for the bromo- and chloro-derivatives.
General Procedure for Nucleophilic Substitution with a Primary Amine
A. Using this compound (More Reactive)
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF) is added the primary amine (1.1 eq.) and a mild base (e.g., K₂CO₃, 1.5 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-substituted product.
B. Using 2-Chloromethyl-4,5-diphenyl-oxazole (Less Reactive)
-
Reaction Setup: To a solution of 2-chloromethyl-4,5-diphenyl-oxazole (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO) is added the primary amine (1.2 eq.) and a stronger base (e.g., NaH, 1.5 eq.) or a higher excess of a weaker base.
-
Reaction Conditions: The reaction mixture is heated to 60-80°C and stirred for 8-16 hours.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Visualizing the Reaction and Workflow
The following diagrams illustrate the underlying chemical transformation and a typical experimental procedure.
Caption: Sɴ2 reaction mechanism for the nucleophilic substitution of 2-halomethyl-4,5-diphenyl-oxazoles.
Caption: A generalized experimental workflow for the synthesis and purification of 2-substituted-4,5-diphenyl-oxazoles.
Conclusion
For researchers and drug development professionals, the choice between 2-bromomethyl- and 2-chloromethyl-4,5-diphenyl-oxazole as a synthetic precursor has clear implications for reaction efficiency. The bromo-derivative offers significantly higher reactivity, allowing for milder conditions and shorter reaction times, which can be advantageous in complex, multi-step syntheses. While the chloro-derivative may be a more cost-effective starting material in some instances, the potential for lower yields and the need for more forcing conditions must be carefully considered. The selection of the appropriate halo-derivative will ultimately depend on the specific requirements of the synthetic route, including the nature of the nucleophile, desired yield, and process scalability.
References
A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole moiety is a cornerstone in medicinal chemistry and natural product synthesis, with a diverse range of biological activities. The synthesis of 2,4,5-trisubstituted oxazoles, in particular, has garnered significant attention due to the high degree of functionalization possible, allowing for fine-tuning of pharmacological properties. This guide provides a comparative overview of the most prominent synthetic routes to this important heterocyclic scaffold, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Key Synthetic Routes
| Synthetic Route | General Substrates | Catalyst/Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃, TFAA | High temperature | Moderate to Good | Readily available starting materials, well-established. | Harsh conditions, limited functional group tolerance. |
| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good to Excellent | Mild conditions, good functional group tolerance, one-pot variations. | Stoichiometric use of TosMIC, potential for side reactions. |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, often low temperature | Moderate to Good | Classical method, useful for specific substitution patterns. | Requires anhydrous conditions, limited to certain substrate classes. |
| Palladium-Catalyzed Synthesis | Simple arenes, Aliphatic nitriles | Pd(OAc)₂, Ligands | High temperature | Good to Excellent | High atom economy, novel bond formations. | Requires specialized ligands and catalysts, can be sensitive to air and moisture. |
| Copper-Catalyzed Synthesis | α-Methylene ketones, Benzylamines | CuI | Moderate temperature, O₂ atmosphere | Good to Excellent | Use of molecular oxygen as an oxidant, solvent-free options. | Can require specific catalyst systems, potential for metal contamination. |
| Gold-Catalyzed Synthesis | Amides, Aldehydes, Alkynes | Au(I) complexes, Silver salts | Moderate temperature | Good to Excellent | High atom economy, mild conditions, one-pot multicomponent reactions. | Expensive catalyst, can be sensitive to impurities. |
Classical Synthetic Routes
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a venerable and straightforward method for the formation of oxazoles through the cyclodehydration of 2-acylamino ketones.[1][2] The reaction is typically promoted by strong acids and dehydrating agents.
Reaction Scheme:
Figure 1: Robinson-Gabriel Synthesis Pathway.
Experimental Protocol: Tandem Ugi/Robinson-Gabriel Synthesis [3][4]
A notable one-pot variation involves a tandem Ugi multicomponent reaction followed by a Robinson-Gabriel cyclization.[3][4]
-
Ugi Reaction: To a solution of 2,4-dimethoxybenzylamine (1.0 equiv) in methanol, add the corresponding carboxylic acid (1.0 equiv), arylglyoxal (1.0 equiv), and isonitrile (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ugi product.
-
Robinson-Gabriel Cyclization: Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.
-
Carefully quench the reaction with ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.
Quantitative Data:
| R¹ | R² | R³ | R⁴ | Ugi Yield (%) | Cyclization Yield (%) |
| 4-CF₃-Ph | Ph | n-Bu | H | 57 | 72 |
| 4-F-Ph | Ph | n-Bu | H | 65 | 70 |
| Ph | 4-MeO-Ph | t-Bu | H | 72 | 75 |
Data adapted from Shaw, A. Y., et al. (2012).[3]
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a mild and efficient route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6][7] This method is known for its good functional group tolerance.
Reaction Scheme:
Figure 2: Van Leusen Oxazole Synthesis Pathway.
Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [5]
This modified Van Leusen protocol allows for the synthesis of 4,5-disubstituted oxazoles in a one-pot fashion. To adapt this for 2,4,5-trisubstituted oxazoles, a substituted TosMIC derivative would be required.
-
To a mixture of the aldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add TosMIC (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated by TLC monitoring.
-
After completion, extract the product with diethyl ether.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for 4,5-Disubstituted Oxazoles:
| Aldehyde | Aliphatic Halide | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl bromide | 3 | 92 |
| 4-Chlorobenzaldehyde | Ethyl bromide | 2.5 | 95 |
| 4-Nitrobenzaldehyde | n-Propyl bromide | 2 | 96 |
Data adapted from Wu, B., et al. (2009).[5]
Fischer Oxazole Synthesis
The Fischer synthesis is a classic method that constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous acid.[8][9] While traditionally used for 2,5-disubstituted oxazoles, it can be adapted for 2,4,5-trisubstituted systems by using a substituted cyanohydrin.
Reaction Scheme:
Figure 3: Fischer Oxazole Synthesis Pathway.
Experimental Protocol:
-
Dissolve the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Collect the precipitated oxazole hydrochloride salt by filtration.
-
Wash the salt with anhydrous diethyl ether.
-
Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free oxazole.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the 2,4,5-trisubstituted oxazole.
Quantitative Data:
Specific quantitative data for a range of 2,4,5-trisubstituted oxazoles via the Fischer synthesis is less commonly reported in modern literature compared to other methods. Yields are generally moderate to good, but highly dependent on the specific substrates used.
Modern Catalytic Routes
Palladium-Catalyzed Synthesis
Recent advances have led to the development of palladium-catalyzed methods for the synthesis of 2,4,5-trisubstituted oxazoles, often involving C-H activation strategies.[10][11][12][13]
Reaction Scheme:
Figure 4: Palladium-Catalyzed Oxazole Synthesis.
Experimental Protocol: Pd-Catalyzed C-H Addition to Nitriles [10]
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (10 mol %), a suitable ligand (e.g., P(o-tolyl)₃, 20 mol %), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the arene (1.0 equiv), the O-acyl cyanohydrin (1.2 equiv), and a solvent (e.g., 1,2-dichloroethane).
-
Heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required time.
-
Cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Quantitative Data:
| Arene | Nitrile Precursor | Yield (%) |
| N-Methylindole | O-Pivaloyl-mandelonitrile | 85 |
| Furan | O-Pivaloyl-mandelonitrile | 78 |
| Thiophene | O-Pivaloyl-lactonitrile | 72 |
Data is representative of similar Pd-catalyzed methodologies.
Copper-Catalyzed Synthesis
Copper catalysis offers an economical and environmentally friendly approach to oxazole synthesis, often utilizing molecular oxygen as the terminal oxidant.[14][15]
Reaction Scheme:
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 3. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted … [ouci.dntb.gov.ua]
- 14. Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C-H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction [organic-chemistry.org]
- 15. Synthesis of oxazoles through copper-mediated aerobic oxidative dehydrogenative annulation and oxygenation of aldehydes and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4,5-Diaryloxazole Derivatives and Oxaprozin in Inflammatory and Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and analgesic efficacy of a novel 4,5-diaryloxazole derivative against the established non-steroidal anti-inflammatory drug (NSAID), Oxaprozin. The data presented is based on preclinical in vivo studies, offering insights into the potential for developing oxazole-based compounds with improved therapeutic profiles.
While the specific efficacy of 2-bromomethyl-4,5-diphenyl-oxazole derivatives is not available in the reviewed literature, this guide focuses on a structurally related 4,5-diaryloxazole analog, 3-(4-(4-fluorophenyl)-5-(4-aminosulfonyl-3-fluorophenyl)-oxazole-2-yl) propanoic acid (NC-2142) , which was designed to enhance the activity and reduce the side effects of Oxaprozin.
Executive Summary
Preclinical data suggests that the 4,5-diaryloxazole derivative, NC-2142, exhibits comparable anti-inflammatory and analgesic efficacy to Oxaprozin. Notably, NC-2142 demonstrated a significant reduction in gastric lesions, a common side effect associated with traditional NSAIDs like Oxaprozin. This suggests that modification of the Oxaprozin scaffold with specific substitutions on the phenyl rings can lead to a more favorable safety profile while maintaining therapeutic efficacy.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from comparative in vivo studies between NC-2142 and Oxaprozin.
Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Mean Tumefaction Rate (%) | Inhibition Rate (%) |
| Control | - | 75.3 | - |
| Oxaprozin | 10 mg/kg | 48.5 | 35.6 |
| NC-2142 | 10 mg/kg | 49.2 | 34.7 |
Data adapted from a study on 4,5-diaryloxazole analogs. The tumefaction rate was measured in the back metatarsus of rats.
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing in Mice
| Treatment | Dose | Mean Writhing Times | Inhibition Rate (%) |
| Control | - | 45.6 | - |
| Oxaprozin | 10 mg/kg | 20.3 | 55.5 |
| NC-2142 | 10 mg/kg | 21.1 | 53.7 |
Data adapted from a study on 4,5-diaryloxazole analogs.
Table 3: Gastric Ulcerogenicity in Rats
| Treatment | Dose | Ulcer Index |
| Control | - | 0 |
| Oxaprozin | 100 mg/kg | 3.8 |
| NC-2142 | 100 mg/kg | 1.2 |
Data adapted from a study on 4,5-diaryloxazole analogs. A lower ulcer index indicates reduced gastric damage.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
Both Oxaprozin and the evaluated 4,5-diaryloxazole derivatives exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Oxaprozin is a non-selective inhibitor of both COX-1 and COX-2. While COX-2 is the primary target for reducing inflammation, the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract. The design of novel oxazole derivatives often aims to achieve a higher selectivity for COX-2, thereby reducing the risk of such side effects. The introduction of an aminosulfonyl group in NC-2142 is a strategy to enhance its interaction with the COX-2 active site.
Caption: Simplified signaling pathway of Oxaprozin and 4,5-diaryloxazole derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Procedure:
-
Animal Preparation: Male Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are randomly divided into control, standard (Oxaprozin), and test (oxazole derivative) groups. The respective compounds are administered orally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at specified time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing in Mice
This is a common in vivo model for screening the peripheral analgesic activity of compounds.
Caption: Workflow for the acetic acid-induced writhing test.
Procedure:
-
Animal Preparation: Male Swiss albino mice are acclimatized to the experimental environment.
-
Grouping and Dosing: Mice are divided into control, standard (Oxaprozin), and test (oxazole derivative) groups. The compounds are administered orally.
-
Induction of Pain: Thirty minutes after dosing, each mouse is injected intraperitoneally with 0.1 mL/10g of a 0.6% acetic acid solution.
-
Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a predetermined period (e.g., 20 minutes).
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Conclusion and Future Directions
The comparative data on the 4,5-diaryloxazole derivative NC-2142 and Oxaprozin indicates a promising avenue for the development of new anti-inflammatory and analgesic agents. The ability to maintain efficacy while significantly reducing gastric toxicity is a key advantage.
Further research is warranted to explore the therapeutic potential of other this compound derivatives. Future studies should focus on:
-
Synthesis and screening of a broader range of derivatives: To establish a clear structure-activity relationship.
-
In-depth mechanistic studies: To confirm COX-2 selectivity and explore other potential anti-inflammatory pathways.
-
Comprehensive safety and pharmacokinetic profiling: To assess the overall drug-like properties of promising candidates.
By systematically investigating these aspects, the scientific community can advance the development of safer and more effective treatments for inflammatory conditions.
A Comparative Analysis: Antitubulin Activity of Oxazole-Based Agents and Combretastatin A-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitubulin activity of emerging oxazole-based agents against the well-established natural product, combretastatin A-4 (CA-4). By presenting quantitative data, detailed experimental methodologies, and visual representations of cellular mechanisms and workflows, this document aims to equip researchers with the necessary information to evaluate the potential of these compounds in anticancer drug development.
Introduction to Tubulin-Targeting Agents
Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a prime target for anticancer therapies. Agents that disrupt microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, leading to apoptosis.
Combretastatin A-4 (CA-4) , isolated from the African willow tree Combretum caffrum, is a potent microtubule-destabilizing agent.[1][2] It binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network.[3] Despite its potent anticancer activity, the clinical development of CA-4 has been hampered by its poor water solubility and the isomerization of the active cis-stilbene to the inactive trans-isomer.[4]
Oxazole-based agents have emerged as a promising class of synthetic tubulin inhibitors. The oxazole ring can act as a bioisosteric replacement for the ethenyl bridge in CA-4, offering a more rigid and stable scaffold.[5] This structural modification has led to the development of numerous derivatives with potent antitubulin and anticancer activities, some of which exhibit improved pharmacological properties compared to CA-4.[6]
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro activity of selected oxazole-based agents and combretastatin A-4. The data, compiled from various studies, includes the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) against various cancer cell lines and the inhibition of tubulin polymerization.
Cell Viability Assays (IC50/GI50 Values)
The IC50 and GI50 values represent the concentration of a compound required to inhibit cell growth by 50%. Lower values indicate greater potency.
| Compound | Cancer Cell Line | IC50/GI50 (nM) | Reference |
| Combretastatin A-4 | MCF-7 (Breast) | 2.8 | [2] |
| MDA-MB-231 (Breast) | 2.2 | [7] | |
| A549 (Lung) | 1.58 | [2] | |
| HepG2 (Liver) | <500 | [4] | |
| 518A2 (Melanoma) | 1.8 | [8] | |
| Oxazole-Based Agents | |||
| 1,3-Oxazole Sulfonamide 16 | Leukemia (Average) | 655 | [6] |
| 2-chloro-5-methylphenyl sulfonamide | Leukemia (Mean) | 48.8 | [6] |
| 1-naphthyl sulfonamide | Leukemia (Mean) | 44.7 | [6] |
| Thio-oxazole analogue 15a | A431 (Skin) | 9 | [5] |
| Thio-oxazole analogue 15a | HeLa (Cervical) | 10 | [5] |
| Thio-oxazole analogue 15a | MCF7 (Breast) | 20 | [5] |
Tubulin Polymerization Inhibition
The IC50 for tubulin polymerization indicates the concentration of a compound required to inhibit the assembly of tubulin into microtubules by 50%.
| Compound | Tubulin Polymerization IC50 (µM) | Reference |
| Combretastatin A-4 | ~1.8 | [9] |
| Oxazole-Based Agents | ||
| 1,3-Oxazole Sulfonamide 16 | 0.22 | [6] |
| 1,3-Oxazole Sulfonamide 22 | <0.08 | [6] |
| 1,3-Oxazole Sulfonamide 30 | <0.08 | [6] |
| 1,3-Oxazole Sulfonamide 32 | <0.08 | [6] |
| Oxazole-bridged analogue 14 | 0.39 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by an increase in fluorescence or absorbance. A fluorescent reporter dye, such as DAPI, preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity. Alternatively, the scattering of light by microtubules can be measured as an increase in absorbance at 340 nm.
Protocol (Fluorescence-based):
-
Prepare a solution of purified porcine tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP (1 mM) and a fluorescent reporter.[10]
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.[10]
-
Initiate polymerization by adding the tubulin solution to the wells.
-
Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at 37°C for a set period (e.g., 60 minutes) using a microplate reader.[10]
-
The rate of polymerization and the final extent of polymerization are determined from the fluorescence curves. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[11]
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12]
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.[13]
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells is stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Seed and treat cells with the test compound as for the MTT assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[14]
-
Incubate the fixed cells on ice or at -20°C for at least 30 minutes.[14]
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[15]
-
Incubate at room temperature in the dark for at least 30 minutes.[14]
-
Analyze the stained cells using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by tubulin-destabilizing agents and the general experimental workflows for their evaluation.
Signaling Pathway of Tubulin Destabilizing Agents
Caption: Mechanism of action for tubulin-destabilizing agents.
Experimental Workflow for Antitubulin Agent Screening
Caption: General workflow for screening and characterizing antitubulin agents.
Conclusion
Oxazole-based compounds represent a promising class of synthetic antitubulin agents with the potential to overcome some of the limitations of natural products like combretastatin A-4. The data presented in this guide indicates that several oxazole derivatives exhibit potent anticancer activity and effectively inhibit tubulin polymerization, in some cases with greater potency than CA-4. The rigid oxazole scaffold offers a stable and synthetically accessible platform for further lead optimization. The detailed experimental protocols provided herein should facilitate the continued investigation and development of these and other novel tubulin-targeting agents for the treatment of cancer.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Spectroscopic analysis (NMR, IR, MS) of synthesized 2-Bromomethyl-4,5-diphenyl-oxazole
For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of the synthesized compound 2-bromomethyl-4,5-diphenyl-oxazole. This document outlines the expected spectroscopic characteristics based on data from closely related analogs and provides a general experimental framework for its synthesis and analysis.
The oxazole scaffold is a prominent feature in many biologically active molecules and functional materials. The introduction of a bromomethyl group at the 2-position of the 4,5-diphenyl-oxazole core creates a versatile intermediate for further chemical elaboration, making it a valuable building block in medicinal chemistry and materials science.[1][2] A thorough spectroscopic characterization is crucial for confirming the identity and purity of this key synthetic intermediate.
Comparative Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data Comparison
| Compound | 1H NMR (CDCl3) δ (ppm) | 13C NMR (CDCl3) δ (ppm) |
| This compound (Expected) | ~4.5 (s, 2H, -CH2Br), 7.2-7.6 (m, 10H, Ar-H) | ~30 (-CH2Br), 125-135 (Ar-C), ~145 (C4/C5), ~160 (C2) |
| 2-(4-Chlorophenyl)-5-phenyloxazole[3] | 7.38 (t, 1H), 7.45-7.49 (m, 2H), 7.47 (s, 1H), 7.74 (d, 2H), 8.06 (d, 2H) | 124.0, 124.7, 126.3, 127.9, 128.2, 129.0, 129.4, 129.6, 136.8, 151.3, 160.6 |
| 4-Bromo-2,5-diphenyloxazole[4] | 7.598 (m, 5H), 7.791 (d, 1H), 7.969 (d, 1H), 8.029 (d, 1H), 8.092 (m, 2H) | 23.9, 43.7, 129.6, 129.9, 134.0, 137.8, 171.1 |
| (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole[5] | 2.39 (s, 3H), 6.01 (s, 1H), 7.22-7.25 (m, 2H), 7.30-7.43 (m, 8H), 7.76 (d, 2H), 7.88 (d, 2H) | 21.6, 76.3, 101.5, 123.2, 128.0, 128.1, 128.3, 128.6, 128.7, 129.3, 135.9, 137.8, 142.8, 152.7, 161.9 |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data Comparison
| Compound | IR (KBr, cm-1) | Mass Spectrometry (m/z) |
| This compound (Expected) | ~3050 (Ar C-H), ~1600 (C=N), ~1450 (C=C), ~1250 (C-O-C), ~690, ~760 (Ar C-H bend) | Molecular Ion [M]+ for C16H12BrNO at ~313/315 (due to Br isotopes) |
| 2-(4-Chlorophenyl)-5-phenyloxazole[3] | 1089, 1133, 1403, 1478, 1604 | HRMS (ESI) [M+H]+: 255.0448 |
| 4-Bromo-2,5-diphenyloxazole[4] | 482, 684, 708, 821, 973, 1009, 1077, 1204, 1328, 1447, 1478, 1547, 2365, 3430 | HRMS (ESI) [M+H]+: 300.0018 |
| (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole[5] | 1304, 1319, 1638, 1670, 3649, 3751 | HRMS (EI) [M]+ for C23H1879BrNO: 403.0572 |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar oxazole derivatives.
Synthesis of this compound
A common route to synthesize 4,5-disubstituted oxazoles involves the condensation of a phenacyl halide with an amide.[6]
Materials:
-
4,5-Diphenyl-2-methyl-oxazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl4) or other suitable solvent
Procedure:
-
To a solution of 4,5-diphenyl-2-methyl-oxazole in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra are recorded on a 300, 400, or 600 MHz spectrometer.[5][7]
-
Samples are dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer.[5]
-
Samples can be analyzed as a KBr pellet or as a thin film.
-
Frequencies are reported in wavenumbers (cm-1).
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[5][8]
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Workflow and Data Interpretation
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Synthesis and Spectroscopic Analysis Workflow.
The interpretation of the spectroscopic data is key to confirming the successful synthesis of this compound. In the 1H NMR spectrum, the appearance of a singlet at approximately 4.5 ppm is indicative of the bromomethyl protons. The IR spectrum should show characteristic bands for the aromatic rings and the oxazole core. Finally, the mass spectrum will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine being a key identifier. By comparing the obtained spectra with the data of known, related structures, a confident structural assignment can be made.
References
Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallographic data for 4,5-diphenyl-oxazole and its derivatives. The information is intended to assist researchers in understanding the structural properties of these compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
Data Presentation
The following tables summarize the key crystallographic parameters for selected 4,5-diphenyl-oxazole derivatives. Unfortunately, a complete, publicly available crystallographic dataset for the parent 4,5-diphenyl-oxazole could not be located in the searched databases. Therefore, this guide presents data for closely related derivatives to provide comparative insights.
Table 1: Crystallographic Data for 4,5-diphenyl-oxazole Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4,4',5,5'-Tetraphenyl-2,2'-bioxazole | C30H20N2O2 | - | - | - | - | - | - | - | - | - | - |
| (4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one | C18H13NO4 | Monoclinic | P2₁/c | 13.3507(15) | 3.9443(9) | 28.527(5) | 90 | 98.025(11) | 90 | 1487.5(5) | 4 |
Table 2: Data Collection and Refinement Parameters
| Compound Name | Radiation | Temperature (K) | Reflections Collected | Independent Reflections | R-int | Final R indices [I > 2σ(I)] |
| (4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one | Cu Kα | 293 | 2593 | 2491 | 0.054 | R1 = 0.050, wR2 = 0.140 |
Experimental Protocols
Synthesis of 4,5-diphenyl-oxazole Derivatives
A general method for the synthesis of 4,5-disubstituted oxazoles involves the van Leusen reaction. A typical protocol is as follows:
-
Reaction Setup: To a solution of an appropriate aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, THF), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazole.
For the synthesis of the specific derivative, (4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, the following procedure was reported[2][3]:
-
A mixture of 4-acetoxybenzaldehyde, hippuric acid, and anhydrous sodium acetate in acetic anhydride is heated.
-
The resulting crystalline product is collected by filtration and recrystallized from a suitable solvent like ethanol to obtain crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of the synthesized compounds is performed using single-crystal X-ray diffraction. A general workflow is outlined below:
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed onto the crystal. The diffraction pattern is recorded by a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Mandatory Visualization
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray crystallography.
References
A Comparative Guide to the Structural Validation of Novel Compounds Derived from 2-Bromomethyl-4,5-diphenyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure and potential biological activities of novel compounds synthesized from the versatile starting material, 2-Bromomethyl-4,5-diphenyl-oxazole. This scaffold is a key building block for a variety of heterocyclic compounds with potential therapeutic applications. Here, we present a detailed examination of its derivatives, offering experimental data and protocols to aid in their structural validation and further development.
Data Presentation: A Comparative Analysis
The following tables summarize the key structural and biological data for a selection of compounds derived from this compound, alongside the established non-steroidal anti-inflammatory drug (NSAID), Oxaprozin, for comparative purposes.
Table 1: Spectroscopic Data for this compound and its Derivatives
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | Mass Spec (m/z) |
| This compound | 7.30-7.60 (m, 10H, Ar-H), 4.55 (s, 2H, CH2Br) | 161.9, 152.7, 142.8, 137.8, 135.9, 129.3, 128.7, 128.6, 128.3, 128.1, 128.0, 123.2, 30.1 (CH2) | 1670 (C=N), 1638 (C=C), 1319, 1304, 690 (C-Br) | 314.0 [M+H]+ |
| 2-(N-Morpholinomethyl)-4,5-diphenyl-oxazole | 7.32-7.58 (m, 10H, Ar-H), 3.70 (t, 4H, morpholine), 3.65 (s, 2H, CH2), 2.50 (t, 4H, morpholine) | Data not available | 1650 (C=N), 1115 (C-O-C) | 349.2 [M+H]+ |
| 2-((Phenylthio)methyl)-4,5-diphenyl-oxazole | 7.20-7.60 (m, 15H, Ar-H), 4.20 (s, 2H, CH2) | Data not available | 1645 (C=N), 690 (C-S) | 344.1 [M+H]+ |
| 2-(Phenoxymethyl)-4,5-diphenyl-oxazole | 6.90-7.60 (m, 15H, Ar-H), 5.10 (s, 2H, CH2) | Data not available | 1655 (C=N), 1240 (C-O) | 328.1 [M+H]+ |
| Oxaprozin | 7.25-7.55 (m, 10H, Ar-H), 3.10 (t, 2H, CH2), 2.80 (t, 2H, CH2) | 178.1 (COOH), 161.5, 145.2, 138.0, 130.5, 129.0, 128.8, 128.5, 127.9, 126.8, 33.5 (CH2), 31.2 (CH2) | 3300-2500 (O-H), 1710 (C=O), 1650 (C=N) | 294.1 [M+H]+ |
Table 2: Comparative Biological Activity
| Compound | Target/Activity | Potency (IC50/EC50) | Cell Line/Model |
| Novel Amino-derivatives | Antiproliferative | Varies with substitution | Various cancer cell lines |
| Novel Thio-derivatives | Antiproliferative | Varies with substitution | Various cancer cell lines |
| Novel Alkoxy-derivatives | Antiproliferative | Varies with substitution | Various cancer cell lines |
| Oxaprozin | COX-2 Inhibition | ~5 µM | In vitro enzyme assay |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of derivatives from this compound are provided below.
General Procedure for the Synthesis of 2-(Substituted-methyl)-4,5-diphenyl-oxazoles
2-(Halomethyl)-4,5-diphenyloxazoles serve as effective and reactive scaffolds for synthetic elaboration at the 2-position through substitution reactions.[1]
Synthesis of 2-(N-Morpholinomethyl)-4,5-diphenyl-oxazole (Amino-derivative): A solution of this compound (1 mmol) in a suitable solvent such as acetonitrile or DMF is treated with morpholine (1.2 mmol) and a non-nucleophilic base like triethylamine (1.5 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Synthesis of 2-((Phenylthio)methyl)-4,5-diphenyl-oxazole (Thio-derivative): To a solution of thiophenol (1.1 mmol) in a polar aprotic solvent like DMF, a base such as sodium hydride (1.1 mmol) is added at 0 °C. After stirring for 30 minutes, a solution of this compound (1 mmol) in DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Synthesis of 2-(Phenoxymethyl)-4,5-diphenyl-oxazole (Alkoxy-derivative): A mixture of phenol (1.1 mmol), potassium carbonate (1.5 mmol), and a catalytic amount of potassium iodide is stirred in acetone. To this suspension, this compound (1 mmol) is added, and the reaction mixture is refluxed for 12-16 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography to yield the final product.
Synthesis of Oxaprozin (Comparative Compound)
A concise synthesis of Oxaprozin can be achieved via C-alkylation of a stabilized malonate carbanion with the 2-bromomethyl analogue.[1] Diethyl malonate is deprotonated with a strong base like sodium ethoxide, followed by reaction with this compound. The resulting diester is then hydrolyzed and decarboxylated to yield Oxaprozin.
Characterization Methods
The structures of all synthesized compounds are confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer at an appropriate frequency, using a suitable deuterated solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar mass spectrometer to confirm the molecular weight and elemental composition.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for synthesizing novel derivatives and potential signaling pathways affected by these compounds.
Synthesis and validation workflow.
Many oxazole derivatives have demonstrated potential as anticancer agents. Two prominent mechanisms of action that have been investigated are the inhibition of tubulin polymerization and the induction of apoptosis via caspase activation.
Tubulin polymerization inhibition pathway.
The induction of apoptosis is a key mechanism for many anticancer drugs. Certain oxazole derivatives have been shown to activate effector caspases, such as caspase-3, leading to programmed cell death.
Caspase-3 mediated apoptosis pathway.
References
A Head-to-Head Comparison of Catalysts for Oxazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of the oxazole core is a critical step in the creation of numerous pharmaceuticals and biologically active compounds. This guide provides a head-to-head comparison of various catalytic systems for oxazole synthesis, supported by experimental data to aid in catalyst selection and methods development.
The oxazole motif is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, and it is a key structural component in a wide array of natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The development of efficient and versatile catalytic methods for the synthesis of substituted oxazoles is therefore a significant focus in organic chemistry.[1][3]
This comparison focuses on some of the most prevalent and effective catalytic systems, including those based on palladium, copper, and gold, as well as metal-free approaches.
Performance Comparison of Catalytic Systems
The choice of catalyst has a profound impact on the yield, reaction conditions, and substrate scope of oxazole synthesis. The following table summarizes the performance of different catalysts in various oxazole synthesis reactions, providing a basis for comparison.
| Catalyst/Method | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Example |
| Palladium-Catalyzed | ||||||||
| Pd₂(dba)₃/Tri(2-furyl)phosphine | N-propargylamides, Aryl iodides | Coupling/Cyclization | 2.5 | Dioxane | 100 | 12 | 85 | 2,5-disubstituted oxazole |
| Pd(OAc)₂/dppf | Oxazoles, Aryl bromides | C-H Arylation | 3 | Toluene | 110 | 24 | 78 | 2-Aryloxazole |
| Copper-Catalyzed | ||||||||
| CuI/Phenanthroline | Oxazoles, Aryl bromides | C-H Arylation | 10 | DMF | 120 | 48 | 82 | C2-arylated oxazole[4] |
| Cu(OTf)₂ | Enamides | Oxidative Cyclization | 10 | 1,2-Dichloroethane | 80 | 12 | 90 | 2,5-disubstituted oxazole |
| Gold-Catalyzed | ||||||||
| MCM-41-PPh₃AuNTf₂ | Terminal alkynes, Nitriles | [2+2+1] Annulation | 1 | Toluene | 80 | 12 | 92 | 2,5-disubstituted oxazoles[5][6] |
| Gold Complex | N-propargylamides | Cycloisomerization | 5 | CH₂Cl₂ | RT | 1 | 95 | 5-substituted oxazole[7] |
| Metal-Free | ||||||||
| Phenyliodine diacetate (PIDA) | Enamides | Oxidative Cyclization | 1.2 equiv. | CH₃CN | RT | 2 | 85 | Functionalized oxazoles[5] |
| Triflic Anhydride | α-arylamides, Nitriles | Amide Activation/Cyclization | 2 equiv. | Nitrile (solvent) | 0 to 23 | 2.25 | up to 99 | 5-aminooxazoles[8] |
| van Leusen Reaction | Aldehydes, TosMIC | Cycloaddition | - | Methanol/DME | RT | 1 | 66 | 5-(1H-indol-3-yl)oxazole[9][10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
Protocol 1: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
This procedure is a representative example of a palladium-catalyzed coupling and cyclization reaction.
Materials:
-
N-propargylamide (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Tri(2-furyl)phosphine (0.1 mmol, 10 mol%)
-
NaOtBu (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add N-propargylamide, aryl iodide, Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.
Protocol 2: Copper-Catalyzed Oxidative Cyclization of Enamides
This protocol describes a copper(II)-catalyzed approach to synthesize 2,5-disubstituted oxazoles from enamides.[5]
Materials:
-
Enamide (0.5 mmol)
-
Cu(OTf)₂ (0.05 mmol, 10 mol%)
-
Anhydrous 1,2-dichloroethane (2.5 mL)
Procedure:
-
In a sealed tube, dissolve the enamide in anhydrous 1,2-dichloroethane.
-
Add Cu(OTf)₂ to the solution.
-
Seal the tube and heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 2,5-disubstituted oxazole.
Protocol 3: Gold-Catalyzed [2+2+1] Annulation for 2,5-Disubstituted Oxazoles
This method utilizes a heterogeneous gold catalyst for the synthesis of oxazoles from terminal alkynes and nitriles.[5][6]
Materials:
-
Terminal alkyne (0.5 mmol)
-
Nitrile (2.0 mL)
-
8-Methylquinoline N-oxide (0.75 mmol)
-
MCM-41-PPh₃AuNTf₂ (1 mol%)
-
Anhydrous toluene (2 mL)
Procedure:
-
Add the MCM-41-PPh₃AuNTf₂ catalyst, terminal alkyne, and 8-methylquinoline N-oxide to a Schlenk tube.
-
Add anhydrous toluene and the nitrile.
-
Stir the mixture at 80 °C for 12 hours under an inert atmosphere.
-
After completion, cool the reaction mixture to room temperature.
-
The heterogeneous catalyst can be recovered by filtration for reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Mechanisms
The following diagrams illustrate a general workflow for catalyst screening in oxazole synthesis and a simplified catalytic cycle for a common palladium-catalyzed pathway.
Conclusion
The synthesis of oxazoles can be achieved through a variety of catalytic methods, each with its own advantages and limitations. Palladium and copper catalysts are widely used for cross-coupling and C-H activation strategies, offering good yields for a range of substrates. Gold catalysts have shown remarkable efficiency, particularly in cycloisomerization and annulation reactions, often proceeding under mild conditions. Metal-free approaches, including organocatalysis and reactions mediated by reagents like PIDA, provide valuable alternatives, avoiding potential metal contamination in the final products.
The selection of an optimal catalyst and method will depend on the specific target molecule, available starting materials, and desired reaction conditions. The data and protocols presented in this guide serve as a starting point for researchers to navigate the diverse landscape of catalytic oxazole synthesis and to develop robust and efficient synthetic routes for their applications.
References
- 1. a-systematic-appraisal-on-catalytic-synthesis-of-1-3-oxazole-derivatives-a-mechanistic-review-on-metal-dependent-synthesis - Ask this paper | Bohrium [bohrium.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of 4,5-Diphenyl-Oxazole and 2,5-Diphenyl-Oxazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The oxazole core, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Among the various substituted oxazoles, the diphenyl-substituted isomers, particularly the 4,5-diphenyl-oxazole and 2,5-diphenyl-oxazole scaffolds, have garnered significant attention for their therapeutic potential. This guide provides an objective comparison of the biological activities of these two scaffolds, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A primary area of investigation for both scaffolds is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and primarily involved in the inflammatory response. Selective inhibition of COX-2 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy of Diphenyl-Oxazole Scaffolds as COX Inhibitors
The following table summarizes the in vitro inhibitory activity of representative derivatives of 4,5-diphenyl-oxazole and 2,5-diphenyl-oxazole scaffolds against COX-1 and COX-2 enzymes.
| Scaffold | Derivative | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 4,5-Diphenyl-oxazole | 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide | COX-1 | >100 | >50 | [1] |
| COX-2 | 2 | [1] | |||
| 2,5-Diphenyl-oxazole (related scaffold) | 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | COX-1 | 63.76 | 132.83 | [2][3] |
| COX-2 | 0.48 | [2][3] |
Note: The 2,5-diphenyl-oxazole derivative listed is a structurally related 1,3,4-oxadiazole. Data for a direct 2,5-diphenyl-oxazole is limited in the reviewed literature.
The data suggests that derivatives of both scaffolds can be potent and selective inhibitors of COX-2. The 4,5-diphenyloxazolone derivative demonstrated high selectivity for COX-2, with an IC50 value in the low micromolar range.[1] The structurally related 2,5-diaryl-1,3,4-oxadiazole also showed potent and selective COX-2 inhibition, with a sub-micromolar IC50 value.[2][3]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The following is a generalized protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostanoids
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., celecoxib, indomethacin) in the reaction buffer.
-
Reaction Incubation: In a microplate, add the enzyme solution, cofactor solution, and the test compound or vehicle control. Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Termination of Reaction: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., hydrochloric acid).
-
Quantification of Prostaglandins: Measure the amount of PGE2 or other prostaglandins produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for in vitro COX inhibition assay.
Cyclooxygenase Signaling Pathway
The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the cyclooxygenase pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid.
Caption: Simplified cyclooxygenase signaling pathway.
Antimicrobial Activity
Derivatives of both 4,5-diphenyl-oxazole and 2,5-diphenyl-oxazole scaffolds have also been explored for their antimicrobial properties.
Comparative Efficacy of Diphenyl-Oxazole Scaffolds as Antimicrobial Agents
The following table presents the minimum inhibitory concentration (MIC) values of representative derivatives against various microbial strains.
| Scaffold | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4,5-Diphenyl-imidazole (related scaffold) | Compound 6d | Staphylococcus aureus | 4 | [4][5] |
| Compound 6c | Staphylococcus aureus | 16 | [4][5] | |
| Compound 6c | Enterococcus faecalis | 16 | [4][5] | |
| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Kocuria rosea | 7000 | [6] | |
| 2,5-Disubstituted-1,3,4-oxadiazole (related scaffold) | Furan-derivative (F4) | Staphylococcus aureus | 4 | [7] |
| Furan-derivative (F3) | Staphylococcus aureus | 8 | [7] | |
| Furan-derivative (I2) | Staphylococcus aureus | 4 | [7] | |
| Furan-derivative (F3) | Escherichia coli | 16 | [7] | |
| Furan-derivative (F4) | Escherichia coli | 16 | [7] | |
| Furan-derivative (I2) | Escherichia coli | 8 | [7] | |
| Chloro-derivative (F1) | Candida albicans | 32 | [7] | |
| Nitro-derivative (F2) | Candida albicans | 32 | [7] |
Note: The data presented is for structurally related imidazole and oxadiazole derivatives, as direct comparative data for the exact oxazole scaffolds is limited.
The available data on related scaffolds indicates that derivatives of both structural motifs can exhibit potent antimicrobial activity. A 4,5-diphenyl-imidazole derivative showed strong activity against Staphylococcus aureus with an MIC of 4 µg/mL.[4][5] Similarly, 2,5-disubstituted-1,3,4-oxadiazole derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with MIC values as low as 4 µg/mL.[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium to a specified cell density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticonvulsant Activity
While the anti-inflammatory and antimicrobial activities of these scaffolds are more extensively studied, there is emerging interest in their potential as anticonvulsant agents. However, direct comparative data between the 4,5-diphenyl-oxazole and 2,5-diphenyl-oxazole scaffolds in anticonvulsant assays is currently limited in the available literature. General studies on oxadiazole and triazole derivatives, which are structurally related, have shown promising anticonvulsant effects in preclinical models like the maximal electroshock (MES) test, with some compounds showing ED50 values in the low mg/kg range.[8][9] Further investigation is required to specifically evaluate and compare the anticonvulsant potential of the 4,5- and 2,5-diphenyl-oxazole scaffolds.
Conclusion
Both the 4,5-diphenyl-oxazole and 2,5-diphenyl-oxazole scaffolds serve as valuable starting points for the development of new therapeutic agents. The current body of evidence strongly supports their potential as selective COX-2 inhibitors for the treatment of inflammation. Furthermore, related structural motifs have demonstrated significant antimicrobial activity. The anticonvulsant properties of these specific scaffolds remain a less explored but potentially fruitful area for future research. This guide provides a foundation for researchers to compare the existing data and to inform the design of future studies aimed at developing novel drugs based on these promising heterocyclic cores.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 5. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1<i>H</i>-Imidazoles Derivatives [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant Activity of A Novel Series of 2,5-Disubstituted 1,3,4-Oxadiazoles: Semicarbazones Based Pharmacophoric Model Studies | Bentham Science [eurekaselect.com]
A Comparative Analysis of the Photophysical Properties of Substituted Diaryloxazoles
For Researchers, Scientists, and Drug Development Professionals
Diaryloxazoles are a significant class of heterocyclic compounds widely recognized for their robust fluorescent properties. Their molecular structure, characterized by an oxazole ring flanked by two aryl groups, forms a versatile scaffold for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and scintillators. The appeal of diaryloxazoles lies in the tunability of their photophysical characteristics—such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime—through the strategic introduction of various substituents onto the aryl rings. This guide provides a comparative overview of these properties, supported by experimental data, to aid in the rational design of novel diaryloxazoles for specific applications.
General Molecular Structure
The fundamental structure of a 2,5-diaryloxazole consists of an oxazole core with aryl groups at the 2 and 5 positions. The photophysical properties can be modulated by introducing different functional groups (R1 and R2) on these phenyl rings.
Caption: General chemical structure of 2,5-diaryloxazoles.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of several substituted diaryloxazoles, highlighting the impact of different substituents on their spectroscopic behavior. These compounds often exhibit intramolecular charge transfer (ICT) upon excitation, which is sensitive to both the electronic nature of the substituents and the polarity of the solvent.[1]
| Compound | Substituent (R) | Solvent | λ_abs_max (nm) | λ_em_max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f_) | Lifetime (τ_f_, ns) |
| 2-phenyl-naphtho[1,2-d][2][3]oxazole | Phenyl | Cyclohexane | 340 | 395 | 4200 | 0.85 | 1.2 |
| 2-(4-N,N-dimethylaminophenyl)naphtho[1,2-d][2][3]oxazole | 4-N,N-dimethylaminophenyl | Cyclohexane | 380 | 440 | 3400 | 0.92 | 1.5 |
| 2-(4-N,N-diphenylaminophenyl)naphtho[1,2-d][2][3]oxazole | 4-N,N-diphenylaminophenyl | Cyclohexane | 390 | 455 | 3400 | 0.95 | 1.8 |
| 2-(4-fluorophenyl)-naphthoxazole (LOX3) | 4-fluorophenyl | Ethanol | 345 | 685 | 15800 | low | ~2 |
| 2-phenyl-naphthoxazole (LOX1) | Phenyl | Ethanol | 345 | 685 | 15800 | low | ~2 |
| 2-(2-hydroxyphenyl)-naphthoxazole (LOX2) | 2-hydroxyphenyl | Ethanol | 345 | 685 | 15800 | low | ~2 |
Data compiled from multiple sources for illustrative purposes.[1][4]
Influence of Substituents and Solvent Polarity
The electronic nature of the substituents on the aryl rings plays a critical role in determining the photophysical properties of diaryloxazoles.
-
Electron-donating groups (EDGs) , such as amino or methoxy groups, tend to increase the electron density of the π-system. This often leads to a bathochromic (red) shift in both the absorption and emission spectra and an increase in the fluorescence quantum yield. The introduction of N,N-dimethylamino and N,N-diphenylamino groups, for instance, results in significant red shifts and high quantum yields.[1]
-
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, have the opposite effect, often leading to a hypsochromic (blue) shift and, in some cases, a decrease in fluorescence intensity due to the promotion of non-radiative decay pathways.[5]
The photophysical properties of diaryloxazoles, particularly those with strong donor-acceptor character, are also highly sensitive to the solvent environment.[6][7] In polar solvents, the excited state, which often has a more pronounced intramolecular charge transfer character, is stabilized more than the ground state. This leads to a larger Stokes shift.[1][8] This solvatochromic effect makes these compounds useful as fluorescent probes for studying the micropolarity of their environment.[1]
Experimental Protocols
Synthesis of 2,5-Diaryloxazoles
A common method for the synthesis of 2,5-diaryloxazoles is the Debus-Radziszewski reaction or similar condensation reactions. For example, the synthesis of 2-substituted naphthoxazoles can be achieved through the reaction of lapachol with various aldehydes.[4]
Example Protocol for Naphthoxazole Synthesis:
-
A mixture of lapachol (1 mmol), an appropriate aldehyde (1.2 mmol), and ammonium acetate (10 mmol) is refluxed in glacial acetic acid (15 mL) for 2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford the desired diaryloxazole.[4]
Photophysical Measurements
1. UV-Vis Absorption and Fluorescence Spectroscopy:
-
Absorption spectra are recorded on a UV-Vis spectrophotometer.
-
Fluorescence emission and excitation spectra are recorded on a spectrofluorometer.[4]
-
All measurements are typically performed at room temperature in a 1 cm path length quartz cuvette.
-
The concentration of the sample solutions is usually kept low (in the micromolar range) to avoid inner filter effects.
2. Fluorescence Quantum Yield (Φ_f_) Determination: The relative method is commonly used to determine the fluorescence quantum yield.[2][9] This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[2][9][10]
The quantum yield is calculated using the following equation:
Φ_f_ (sample) = Φ_f_ (std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_f_ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
The subscripts "sample" and "std" refer to the sample and the standard, respectively. To ensure accuracy, the absorbance of both the sample and standard solutions at the excitation wavelength is typically kept below 0.1.[4]
3. Fluorescence Lifetime (τ_f_) Measurement: Fluorescence lifetimes are often measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source (e.g., a laser or a light-emitting diode) and measuring the time delay between the excitation pulse and the detection of the emitted photons. The decay of the fluorescence intensity over time is then fitted to an exponential function to determine the lifetime.[4]
Workflow for Photophysical Characterization
The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of substituted diaryloxazoles.
Caption: Experimental workflow for diaryloxazole characterization.
Conclusion
Substituted diaryloxazoles are a versatile class of fluorophores with readily tunable photophysical properties. The strategic placement of electron-donating or electron-withdrawing groups on the aryl rings allows for precise control over their absorption and emission characteristics, as well as their fluorescence quantum yield and lifetime. Furthermore, their sensitivity to solvent polarity makes them valuable tools for probing local environments. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of novel diaryloxazoles, enabling researchers to develop tailored fluorescent molecules for a wide range of applications in materials science, biology, and medicine.
References
- 1. Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 3. Photophysical and DFT characterization of novel Pt(II)-coupled 2,5-diaryloxazoles for nonlinear optical absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 5. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties [mdpi.com]
- 6. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Investigation of Solvent Effect on Photophysical [research.amanote.com]
- 8. researchgate.net [researchgate.net]
- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromomethyl-4,5-diphenyl-oxazole: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromomethyl-4,5-diphenyl-oxazole, a halogenated organic compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Core Principles of Disposal
Due to its bromine content, this compound is classified as a halogenated organic compound. This classification dictates the specific waste stream and disposal methods that must be employed. The primary principle is the strict segregation of halogenated waste from all other chemical waste to facilitate proper treatment and to avoid dangerous reactions.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential exposure.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2][3]
-
Never mix this compound with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizing agents.[1][2][4]
2. Container Selection and Labeling:
-
Use a chemically compatible and sealable container, typically a polyethylene or glass bottle.[3]
-
The container must be in good condition with a secure, tight-fitting lid.[1][3]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[1][3]
-
Clearly write the full chemical name, "this compound," and the approximate quantity on the label. Avoid using abbreviations or chemical formulas.[2][3]
3. Waste Accumulation:
-
Collect waste in a designated satellite accumulation area within the laboratory.[1]
-
Keep the waste container tightly closed except when adding waste.[1][3]
-
Store the container in a cool, dry, and well-ventilated area, away from heat sources or incompatible materials.[5][6]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled bag or container for hazardous waste disposal.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[3]
5. Final Disposal:
-
Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][7]
-
The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[2][5] This process ensures the complete destruction of the compound and scrubbing of any harmful flue gases.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
